Tebuquine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
74129-03-6 |
|---|---|
Molecular Formula |
C26H25Cl2N3O |
Molecular Weight |
466.4 g/mol |
IUPAC Name |
2-[(tert-butylamino)methyl]-6-(4-chlorophenyl)-4-[(7-chloroquinolin-4-yl)amino]phenol |
InChI |
InChI=1S/C26H25Cl2N3O/c1-26(2,3)30-15-17-12-20(14-22(25(17)32)16-4-6-18(27)7-5-16)31-23-10-11-29-24-13-19(28)8-9-21(23)24/h4-14,30,32H,15H2,1-3H3,(H,29,31) |
InChI Key |
BCHMRNALCJISMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NCC1=C(C(=CC(=C1)NC2=C3C=CC(=CC3=NC=C2)Cl)C4=CC=C(C=C4)Cl)O |
Appearance |
Solid powder |
Other CAS No. |
74129-03-6 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Tebuquine; CI-897; CI897; CI 897; WR-228,258; WR 228,258; WR228,258; WR-228258; WR 228258; WR228258. |
Origin of Product |
United States |
Foundational & Exploratory
Tebuquine's Mechanism of Action Against Plasmodium falciparum: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tebuquine, a 4-aminoquinoline derivative, demonstrates potent antimalarial activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum.[1] This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, focusing on its primary target: the parasite's heme detoxification pathway. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying biochemical and experimental workflows to support further research and drug development efforts in the field of antimalarial discovery.
Introduction
Malaria, caused by protozoan parasites of the genus Plasmodium, remains a significant global health challenge. The emergence and spread of drug-resistant P. falciparum strains necessitate the continuous development of novel antimalarial agents. This compound, a 4-aminoquinoline compound, has shown significant promise due to its high efficacy against a wide range of parasite strains.[1] Understanding its precise mechanism of action is crucial for optimizing its therapeutic use and for the rational design of new antimalarials that can overcome existing resistance mechanisms.
Core Mechanism of Action: Inhibition of Heme Detoxification
The primary mechanism of action of this compound, like other 4-aminoquinolines, is the disruption of the parasite's heme detoxification process within the digestive vacuole (DV).
During its intraerythrocytic stage, the parasite digests large quantities of host hemoglobin to obtain essential amino acids. This process releases toxic free heme (ferriprotoporphyrin IX). To protect itself from the damaging effects of this free heme, the parasite polymerizes it into an inert, crystalline pigment called hemozoin. This compound is believed to inhibit this polymerization process.
The proposed signaling pathway for this compound's action is as follows:
References
Tebuquine: A Technical History of a Potent Antimalarial Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tebuquine, a 4-aminoquinoline derivative, emerged from antimalarial drug discovery programs as a highly potent compound, demonstrating significant activity against both chloroquine-sensitive and -resistant strains of Plasmodium falciparum in preclinical studies. Its development, however, was halted due to findings of chronic toxicity in animal models. This technical guide provides a comprehensive overview of the discovery and development history of this compound, detailing its synthesis, mechanism of action, in vitro and in vivo efficacy, and the toxicological findings that led to its discontinuation. All available quantitative and qualitative data are summarized, and key experimental workflows are visualized.
Introduction
The relentless evolution of drug resistance in Plasmodium species necessitates a continuous pipeline of novel antimalarial agents. In the historical context of 4-aminoquinoline development, this compound (also known as WR 228,258) was synthesized and investigated as a potential successor to chloroquine and amodiaquine. It showed exceptional promise in early studies, with superior potency against a range of parasite strains.[1][2] This guide consolidates the available scientific literature to present a detailed technical history of this compound's journey from synthesis to its eventual preclinical termination.
Synthesis and Structure
This compound is chemically described as 5-[(7-chloro-4-quinolinyl)amino]-3-[(tert-butylamino)methyl][1,1'-biphenyl]-2-ol. Its structure is characterized by a 4-aminoquinoline core, similar to chloroquine and amodiaquine, but with a distinct biphenyl side chain.
A notable advancement in the synthesis of this compound and its analogues was the development of a more efficient route utilizing a palladium-catalyzed Suzuki reaction.[1][3] This method facilitated the introduction of the 4-chlorophenyl moiety into the 4-hydroxyaniline side chain, a key structural feature of the molecule.
Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis of this compound, highlighting the key chemical transformations.
References
Tebuquine: An In-depth Technical Guide on its Core Solubility and Stability Properties
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document aims to provide a comprehensive technical guide on the solubility and stability of the antimalarial compound tebuquine. However, a thorough search of publicly available scientific literature and databases has revealed a significant lack of specific experimental data on these properties. Therefore, this guide will focus on the predicted characteristics of this compound based on its chemical class (4-aminoquinoline), and will present standardized experimental protocols and analytical methodologies that are typically employed in the pharmaceutical industry to determine these crucial parameters.
Executive Summary
This compound is a potent 4-aminoquinoline antimalarial agent. While its efficacy against Plasmodium falciparum is documented, detailed public information regarding its physicochemical properties, particularly solubility and stability, is scarce. This guide outlines the expected solubility and stability profile of this compound based on its structural similarity to other 4-aminoquinolines and provides a framework of standard experimental protocols for its characterization. Understanding these properties is critical for the development of stable, bioavailable, and effective pharmaceutical formulations.
Physicochemical Properties of this compound
Based on available data, the fundamental physicochemical properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₂₆H₂₅Cl₂N₃O | PubChem |
| Molecular Weight | 466.4 g/mol | PubChem[1] |
| XLogP3-AA | 5.2 | PubChem[1] |
| Hydrogen Bond Donor Count | 2 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |
| Rotatable Bond Count | 5 | PubChem[1] |
| Appearance | Solid (predicted) | General Knowledge |
| pKa | Not available | N/A |
Solubility Profile
Predicted Solubility Characteristics
As a 4-aminoquinoline, this compound contains basic nitrogen atoms, suggesting that its aqueous solubility will be highly pH-dependent.
-
Aqueous Solubility: Expected to be low in neutral and alkaline pH due to the free base form. Solubility is predicted to increase significantly in acidic conditions owing to the protonation of the quinoline and side-chain nitrogen atoms, forming more soluble salts.
-
Organic Solvent Solubility: this compound is likely to exhibit good solubility in polar organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and alcohols (e.g., methanol, ethanol). Its high calculated XLogP value suggests good lipid solubility and potential solubility in some non-polar organic solvents.[1] A commercially available source indicates solubility in DMSO.
Experimental Protocol for Solubility Determination
A standard method for determining the thermodynamic solubility of a compound is the shake-flask method .
Methodology:
-
Preparation of Saturated Solutions: An excess amount of this compound is added to a series of vials containing different solvents (e.g., water, phosphate-buffered saline at various pH values, ethanol, methanol, acetonitrile, DMSO).
-
Equilibration: The vials are sealed and agitated in a temperature-controlled shaker bath (e.g., at 25°C and 37°C) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: The resulting suspensions are filtered through a fine-pore filter (e.g., 0.22 µm) or centrifuged to separate the undissolved solid from the saturated solution.
-
Quantification: The concentration of this compound in the clear supernatant is determined using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: The solubility is reported in units such as mg/mL or µg/mL for each solvent and temperature condition.
Caption: Workflow for Shake-Flask Solubility Determination.
Stability Profile
Detailed stability studies for this compound are not publicly documented. A comprehensive evaluation of a drug's stability involves forced degradation studies and long-term stability testing under various environmental conditions.
Predicted Stability and Degradation Pathways
The 4-aminoquinoline scaffold is generally stable, but certain functional groups in the this compound molecule may be susceptible to degradation under stress conditions.
-
Hydrolytic Stability: The molecule may be susceptible to hydrolysis under strongly acidic or basic conditions, although the core ring systems are generally robust.
-
Oxidative Stability: The phenol group and the tertiary amine in the side chain could be susceptible to oxidation.
-
Photostability: Aromatic systems like the quinoline ring can be prone to photodegradation upon exposure to UV light.
Experimental Protocol for Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.[2][3]
Methodology:
-
Stress Conditions: this compound is subjected to a variety of stress conditions, including:
-
Acid Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60°C).
-
Base Hydrolysis: 0.1 M NaOH at room temperature or elevated temperature.
-
Oxidation: 3-30% hydrogen peroxide at room temperature.
-
Thermal Degradation: Dry heat (e.g., 80°C).
-
Photodegradation: Exposure to UV and visible light as per ICH Q1B guidelines.[2]
-
-
Sample Analysis: At specified time points, samples are withdrawn, neutralized if necessary, and analyzed by a stability-indicating HPLC method.
-
Peak Purity and Mass Balance: The analytical method should be capable of separating the parent drug from all degradation products. Peak purity analysis (e.g., using a photodiode array detector) and mass balance calculations are performed to ensure all major degradants are accounted for.
Caption: Workflow for Forced Degradation Studies.
Analytical Methodologies
A robust and validated analytical method is crucial for the accurate quantification of this compound in solubility and stability samples.
High-Performance Liquid Chromatography (HPLC)
A stability-indicating reversed-phase HPLC (RP-HPLC) method is the standard approach.
Typical HPLC Parameters:
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol).
-
Detector: UV detector set at a wavelength of maximum absorbance for this compound. A photodiode array (PDA) detector is recommended for peak purity assessment.
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Column Temperature: Controlled, e.g., 30°C.
Method Validation: The analytical method must be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.
Conclusion
While specific experimental data for the solubility and stability of this compound is not widely available, this guide provides a framework for its characterization based on its chemical class and standard pharmaceutical development practices. The predicted pH-dependent solubility and potential degradation pathways underscore the necessity for thorough experimental investigation. The outlined protocols for solubility determination, forced degradation studies, and analytical method development provide a clear path for researchers and drug development professionals to generate the critical data required for the successful formulation of this compound.
References
- 1. This compound | C26H25Cl2N3O | CID 71991 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 3. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
Tebuquine Target Identification in Malaria Parasites: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tebuquine, a 4-aminoquinoline derivative, is a potent antimalarial agent effective against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum.[1][2] While its mechanism of action is presumed to be similar to other quinoline antimalarials—interfering with heme detoxification in the parasite's digestive vacuole—its specific molecular targets within the parasite remain to be definitively identified. This technical guide provides a comprehensive overview of the current understanding of this compound's mode of action and outlines detailed experimental protocols for the identification of its protein targets using advanced chemoproteomic techniques. This guide is intended to serve as a resource for researchers working on antimalarial drug development and mechanism of action studies.
Introduction to this compound
This compound is a synthetic 4-aminoquinoline with significantly greater in vitro and in vivo activity than chloroquine and amodiaquine.[1] Its chemical structure, featuring a 4-aminoquinoline core with a substituted biphenyl side chain, contributes to its high efficacy. The presumed mechanism of action for 4-aminoquinolines involves their accumulation in the acidic digestive vacuole of the malaria parasite. There, they are thought to bind to heme, a toxic byproduct of hemoglobin digestion, preventing its polymerization into inert hemozoin crystals. This leads to an accumulation of free heme, which is toxic to the parasite. Molecular modeling studies suggest that this compound has a very favorable interaction energy with heme.[1][3]
Quantitative Antimalarial Activity of this compound
The in vitro activity of this compound has been evaluated against various strains of P. falciparum. The following table summarizes the reported 50% inhibitory concentration (IC50) values.
| Compound | P. falciparum Strain | IC50 (ng/mL) |
| This compound | D6 (CQ-sensitive) | 0.3 - 120 |
| This compound | W2 (CQ-resistant) | 0.3 - 120 |
| This compound | TM91C235 (CQ-resistant) | 0.3 - 120 |
Data compiled from a study on isothis compound analogues, which reported this range for new Mannich bases including those similar to this compound.[2]
Target Identification Strategies for this compound
The definitive identification of this compound's protein targets is crucial for understanding its precise mechanism of action and for the development of next-generation antimalarials. Modern chemoproteomic approaches offer powerful tools for target deconvolution. The following sections detail the experimental protocols for two such methods: Thermal Proteome Profiling (TPP) and Affinity-Based Protein Profiling (AfBPP).
Thermal Proteome Profiling (TPP)
TPP, also known as the Cellular Thermal Shift Assay (CETSA), is a method for identifying drug-target interactions in a cellular context.[4][5] It is based on the principle that the binding of a ligand (e.g., this compound) can alter the thermal stability of its target protein.
-
P. falciparum Culture and Synchronization:
-
Culture P. falciparum (e.g., 3D7 strain) in human O+ erythrocytes at 5% hematocrit in RPMI 1640 medium supplemented with AlbuMAX II, hypoxanthine, and gentamicin.
-
Maintain cultures at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Synchronize the parasite culture to the trophozoite stage using sorbitol treatment.
-
-
This compound Treatment and Lysate Preparation:
-
Harvest synchronized trophozoite-stage parasites by centrifugation.
-
Resuspend the infected red blood cells (iRBCs) in pre-warmed culture medium.
-
Treat the iRBCs with a predetermined concentration of this compound (e.g., 10x IC50) or DMSO (vehicle control) for 1 hour at 37°C.
-
Lyse the iRBCs with saponin to release the parasites.
-
Wash the parasite pellet with PBS and resuspend in a lysis buffer (e.g., PBS with protease inhibitors).
-
Prepare the parasite lysate by sonication or freeze-thaw cycles, followed by centrifugation to remove cellular debris.
-
-
Thermal Challenge and Protein Extraction:
-
Aliquot the parasite lysate into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 37°C to 67°C in 3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Centrifuge the heated lysates at high speed to pellet the aggregated, denatured proteins.
-
Collect the supernatant containing the soluble proteins.
-
-
Protein Digestion and Tandem Mass Tag (TMT) Labeling:
-
Reduce the disulfide bonds in the soluble protein fraction with dithiothreitol (DTT) and alkylate with iodoacetamide.
-
Digest the proteins into peptides using trypsin overnight at 37°C.
-
Label the peptides from each temperature point with a specific isobaric TMT label.
-
Combine the TMT-labeled peptide samples.
-
-
Mass Spectrometry and Data Analysis:
-
Analyze the pooled, labeled peptide sample by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify and quantify the relative abundance of each protein at each temperature.
-
Generate melting curves for each identified protein in the presence and absence of this compound.
-
Proteins that show a significant shift in their melting temperature upon this compound treatment are considered potential targets.
-
Caption: Workflow for Thermal Proteome Profiling (TPP) to identify this compound targets.
Affinity-Based Protein Profiling (AfBPP)
AfBPP is a powerful technique to identify direct binding partners of a small molecule. This method requires the synthesis of a chemical probe derived from the drug of interest. The probe is typically modified with a reporter tag (e.g., biotin) and a photoreactive group to enable covalent cross-linking to its target proteins upon UV irradiation.
-
Synthesis of a this compound-Based Probe:
-
Synthesize a this compound analogue that incorporates an alkyne handle for subsequent "click" chemistry and a photoreactive group (e.g., a diazirine) for UV-induced cross-linking. The modifications should be designed to minimize disruption of the drug's binding properties.
-
-
P. falciparum Culture and Probe Treatment:
-
Culture and synchronize P. falciparum to the trophozoite stage as described for TPP.
-
Treat the synchronized parasites with the this compound-based probe for a specified time. Include a control group treated with a competitor (excess unmodified this compound) to identify non-specific binders.
-
-
UV Cross-linking and Lysate Preparation:
-
Irradiate the probe-treated parasites with UV light to induce covalent cross-linking between the probe and its binding partners.
-
Prepare a parasite lysate as described for TPP.
-
-
Click Chemistry and Affinity Purification:
-
Perform a copper-catalyzed azide-alkyne cycloaddition ("click" chemistry) reaction to attach a biotin-azide reporter tag to the alkyne handle of the probe-protein complexes.
-
Enrich the biotinylated proteins using streptavidin-coated magnetic beads.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
On-Bead Digestion and Mass Spectrometry:
-
Digest the captured proteins into peptides directly on the streptavidin beads using trypsin.
-
Analyze the resulting peptides by LC-MS/MS.
-
-
Data Analysis:
-
Identify the proteins that are significantly enriched in the probe-treated sample compared to the competitor-treated control. These proteins are the high-confidence binding partners of this compound.
-
Caption: Workflow for Affinity-Based Protein Profiling (AfBPP) for this compound target ID.
Proposed Signaling Pathway Involvement
Based on the mechanism of action of other 4-aminoquinolines, this compound is likely to disrupt processes within the parasite's digestive vacuole. The primary pathway affected is hemoglobin digestion and heme detoxification.
Caption: Proposed mechanism of this compound via heme detoxification inhibition.
Conclusion
While this compound is a highly effective antimalarial, a comprehensive understanding of its molecular interactions within the parasite is still lacking. The application of advanced chemoproteomic techniques, such as Thermal Proteome Profiling and Affinity-Based Protein Profiling, as detailed in this guide, will be instrumental in elucidating its direct protein targets. The identification of these targets will not only provide a clearer picture of this compound's mechanism of action but also pave the way for the rational design of new antimalarial drugs that can overcome existing resistance mechanisms.
References
- 1. Synthesis, antimalarial activity, and molecular modeling of this compound analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and antimalarial activity of new isothis compound analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, antimalarial activity, and molecular modeling of this compound analogues. | Semantic Scholar [semanticscholar.org]
- 4. Thermal Proteome Profiling to Identify Protein-ligand Interactions in the Apicomplexan Parasite Toxoplasma gondii - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cellular thermal shift assay for the identification of drug–target interactions in the Plasmodium falciparum proteome | Springer Nature Experiments [experiments.springernature.com]
Pharmacokinetic Profile of Tebuquine in Animal Models: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tebuquine, a 4-aminoquinoline derivative, has demonstrated significant promise as a potent antimalarial agent with notable activity against resistant strains of Plasmodium. Preclinical studies in various animal models have been crucial in elucidating its pharmacokinetic profile, suggesting favorable properties that encourage its consideration for clinical development. This technical guide synthesizes the available information on the pharmacokinetics of this compound in animal models, providing an in-depth overview for researchers and professionals in the field of drug development. While specific quantitative data from these preclinical studies are not widely available in the public domain, this document outlines the general findings, discusses relevant experimental methodologies, and presents a conceptual framework for its pharmacokinetic evaluation.
Introduction
This compound is a 4-aminoquinoline antimalarial compound that has shown superior activity compared to conventional drugs like chloroquine and amodiaquine, both in vitro and in vivo.[1][2] Its efficacy against chloroquine-resistant Plasmodium falciparum strains makes it a compound of significant interest in the ongoing effort to combat multidrug-resistant malaria.[3] Early studies have indicated that this compound possesses pharmacokinetic properties that may allow for extended periods of protection against infection, even after oral administration.[4] Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in relevant animal models is a critical step in its developmental pathway towards potential clinical use in humans.
Pharmacokinetic Profile in Animal Models
Preclinical pharmacokinetic studies of this compound have been conducted primarily in rodent (mouse) and primate models.[4] While the precise quantitative parameters from these studies are not publicly detailed, the collective evidence points towards a favorable pharmacokinetic profile for an antimalarial drug.
Key Findings (Qualitative):
-
Oral Bioavailability: Studies have consistently highlighted the excellent activity of this compound following oral administration, suggesting good absorption from the gastrointestinal tract.[4] This is a critical attribute for an antimalarial drug intended for widespread use.
-
Extended Protection: The pharmacokinetic properties of this compound appear to support long-lasting protective effects against malaria infection in animal models.[4] This suggests a potentially long half-life or significant tissue distribution, which are desirable features for prophylactic and treatment regimens.
-
Activity in Resistant Strains: The potent in vivo activity against resistant parasite strains underscores that this compound achieves and maintains effective concentrations at the site of action.[4]
Data Summary
A comprehensive summary of quantitative pharmacokinetic parameters for this compound in various animal models is not possible due to the limited availability of such data in peer-reviewed literature. The tables below are structured to accommodate such data should it become available.
Table 1: Pharmacokinetic Parameters of this compound in Rodent Models (e.g., Mouse, Rat)
| Parameter | Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t½ (h) | Bioavailability (%) | Reference |
| This compound | Oral | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | |
| This compound | Intravenous | Data not available | Data not available | Data not available | Data not available | Data not available | N/A |
Table 2: Pharmacokinetic Parameters of this compound in Non-Rodent/Primate Models
| Parameter | Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t½ (h) | Bioavailability (%) | Reference |
| This compound | Oral | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | |
| This compound | Intravenous | Data not available | Data not available | Data not available | Data not available | Data not available | N/A |
Experimental Protocols
Detailed experimental protocols for the pharmacokinetic studies of this compound are not explicitly described in the available literature. However, based on standard practices for 4-aminoquinoline antimalarials, a general methodology can be outlined.
Animal Models
-
Rodents: Mice are commonly used in early-stage antimalarial drug discovery for efficacy and pharmacokinetic screening.[5] Strains such as CD-1 or Swiss albino mice are often employed.[6]
-
Primates: Non-human primates are utilized in later-stage preclinical development to provide data that is more translatable to humans.
Drug Administration
-
Oral (PO): this compound is typically administered as a suspension or solution via oral gavage. The vehicle used can influence absorption and is a critical parameter to document (e.g., 0.5% carboxymethylcellulose).[6]
-
Intravenous (IV): For determining absolute bioavailability and intrinsic pharmacokinetic parameters, this compound would be administered intravenously, likely as a solution in a suitable vehicle (e.g., saline, dextrose solution).
Sample Collection
-
Blood Sampling: Serial blood samples are collected at predetermined time points post-dosing. For mice, this often involves terminal bleeds (e.g., cardiac puncture) at each time point from different groups of animals. In larger animals like primates, serial sampling from a single animal via an indwelling catheter is common.
-
Plasma/Serum Preparation: Blood samples are processed to obtain plasma (using an anticoagulant like heparin or EDTA) or serum, which is then stored frozen until analysis.
Bioanalytical Method
The quantification of this compound and its potential metabolites in biological matrices would necessitate a validated bioanalytical method, typically High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS), which offers high sensitivity and selectivity.
General Steps:
-
Sample Preparation: Extraction of the drug from the plasma/serum matrix. This could involve protein precipitation, liquid-liquid extraction, or solid-phase extraction.
-
Chromatographic Separation: Separation of the analyte from endogenous matrix components on an appropriate HPLC column.
-
Mass Spectrometric Detection: Detection and quantification of the analyte using a mass spectrometer, often in multiple reaction monitoring (MRM) mode for enhanced specificity.
-
Method Validation: The method must be validated according to regulatory guidelines for parameters such as accuracy, precision, linearity, selectivity, and stability.
Visualization of Experimental Workflow
While specific signaling or metabolic pathways for this compound are not documented, a generalized workflow for a preclinical pharmacokinetic study can be visualized.
References
- 1. Pharmacologic actions of 4-aminoquinoline compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, antimalarial activity, and molecular modeling of this compound analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and antimalarial activity of new isothis compound analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, antimalarial activity, and quantitative structure-activity relationships of this compound and a series of related 5-[(7-chloro-4-quinolinyl)amino]-3-[(alkylamino)methyl] [1,1'-biphenyl]-2-ols and N omega-oxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Favorable Preclinical Pharmacological Profile of a Novel Antimalarial Pyrrolizidinylmethyl Derivative of 4-amino-7-chloroquinoline with Potent In Vitro and In Vivo Activities - PMC [pmc.ncbi.nlm.nih.gov]
Tebuquine Resistance in Plasmodium: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the known and suspected mechanisms of resistance to tebuquine, a potent 4-aminoquinoline antimalarial, in Plasmodium species, with a primary focus on Plasmodium falciparum. This compound has demonstrated significant activity against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum.[1][2] Understanding the molecular basis of resistance to this compound is crucial for its potential future development and for the broader field of antimalarial drug discovery.
Core Mechanisms of this compound Resistance
As a 4-aminoquinoline, this compound's efficacy is intrinsically linked to the same parasite pathways that are implicated in resistance to other drugs in its class, such as chloroquine and amodiaquine. The primary mechanisms of resistance are centered around reduced drug accumulation within the parasite's digestive vacuole (DV), the site of action for these drugs. This is primarily achieved through mutations in the Plasmodium falciparum chloroquine resistance transporter (PfCRT) and is further modulated by polymorphisms and copy number variations in the P. falciparum multidrug resistance protein 1 (PfMDR1).
The Central Role of pfcrt Mutations
The principal determinant of resistance to 4-aminoquinolines is the pfcrt gene, which encodes a transporter protein located on the membrane of the parasite's acidic DV.[3][4][5] In their wild-type form, PfCRT does not transport 4-aminoquinolines. However, specific point mutations, most notably the K76T mutation, enable the transporter to efflux these drugs from the DV, thereby reducing their concentration at the site of action and conferring resistance.[3][6]
While direct studies on this compound resistance mutations in pfcrt are limited, the cross-resistance patterns observed with other 4-aminoquinolines strongly suggest that mutations in this gene are the primary mechanism of this compound resistance.[7][8][9] The presence of mutant pfcrt alleles, such as the Dd2 haplotype, has been shown to mediate resistance to chloroquine and amodiaquine by actively pumping the drug out of the digestive vacuole.[4][10] Given this compound's structural similarity, it is highly probable that it is also a substrate for mutant PfCRT.
The Modulatory Role of pfmdr1
The pfmdr1 gene encodes a P-glycoprotein homolog, an ATP-binding cassette (ABC) transporter also located on the parasite's digestive vacuole membrane.[11][12][13] Polymorphisms and variations in the copy number of pfmdr1 have been shown to modulate the level of resistance to various antimalarial drugs, including 4-aminoquinolines.[14][15][16]
Increased pfmdr1 copy number has been associated with resistance to mefloquine and lumefantrine, while certain point mutations, such as N86Y, have been linked to chloroquine resistance.[14][15][17] The PfMDR1 transporter is believed to import solutes into the digestive vacuole.[13] It is hypothesized that certain mutations or increased expression of PfMDR1 can alter the intravacuolar concentration of antimalarial drugs, thereby modulating the overall resistance phenotype.[11] While direct evidence for this compound is lacking, the established role of pfmdr1 in modulating resistance to structurally similar compounds suggests it likely plays a secondary, modulatory role in this compound resistance.
Quantitative Data on this compound Susceptibility
The following table summarizes the available in vitro susceptibility data for this compound against well-characterized laboratory strains of P. falciparum.
| Table 1: In Vitro Susceptibility of P. falciparum Strains to this compound | |||
| Strain | Genotype (Relevant Markers) | This compound IC50 (nM) | Reference |
| HB3 | pfcrt wild-type (CVMNK) | 0.9 | [1] |
| K1 | pfcrt mutant (CVIET) | 20.8 | [1] |
Note: Data on the frequency of this compound resistance-associated mutations in clinical isolates are not available due to the compound not being in widespread clinical use. The K1 strain is a well-established chloroquine-resistant strain, and its reduced susceptibility to this compound provides indirect evidence for cross-resistance mediated by mutations in genes like pfcrt.
Experimental Protocols
In Vitro Drug Susceptibility Assay: SYBR Green I Method
This protocol describes a common and reliable method for determining the 50% inhibitory concentration (IC50) of antimalarial compounds against P. falciparum in vitro.
Materials:
-
P. falciparum culture (synchronized to ring stage)
-
Complete malaria culture medium (RPMI 1640 with L-glutamine, HEPES, hypoxanthine, gentamicin, and 10% human serum or Albumax II)
-
Washed human erythrocytes
-
96-well microtiter plates (pre-dosed with serial dilutions of this compound)
-
Lysis buffer (20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, pH 7.5)
-
SYBR Green I nucleic acid stain (10,000x stock in DMSO)
-
Fluorescence plate reader (excitation: 485 nm, emission: 530 nm)
Methodology:
-
Parasite Culture Preparation:
-
Synchronize P. falciparum cultures to the ring stage.
-
Adjust the parasitemia to 0.5% and the hematocrit to 2% with complete culture medium and washed erythrocytes.
-
-
Assay Plate Incubation:
-
Add 200 µL of the parasite culture to each well of the pre-dosed 96-well plate. Include drug-free wells as positive controls and wells with uninfected erythrocytes as negative controls.
-
Incubate the plates for 72 hours at 37°C in a humidified, gassed (5% CO2, 5% O2, 90% N2) incubator.
-
-
Cell Lysis and Staining:
-
Prepare the SYBR Green I lysis buffer by diluting the stock solution 1:5000 in lysis buffer (e.g., 2 µL of SYBR Green I stock in 10 mL of lysis buffer). Protect from light.
-
After incubation, carefully remove 100 µL of the supernatant from each well.
-
Add 100 µL of the SYBR Green I lysis buffer to each well.
-
Mix gently and incubate the plates in the dark at room temperature for 1-3 hours.[18]
-
-
Fluorescence Measurement and Data Analysis:
-
Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.
-
Subtract the background fluorescence from the negative control wells.
-
Calculate the percentage of parasite growth inhibition for each drug concentration relative to the drug-free controls.
-
Determine the IC50 value by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism, ICEstimator).[18]
-
Visualizing Resistance Mechanisms and Workflows
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the proposed mechanism of this compound action and resistance, as well as a typical experimental workflow for identifying resistance markers.
Caption: Proposed mechanism of this compound action and resistance in P. falciparum.
Caption: Experimental workflow for identifying this compound resistance markers.
Caption: Logical relationship of factors contributing to this compound resistance.
References
- 1. Synthesis, antimalarial activity, and molecular modeling of this compound analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. PfCRT and its role in antimalarial drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Turning the tide: targeting PfCRT to combat drug-resistant P. falciparum? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prevalence of mutations in the Plasmodium falciparum chloroquine resistance transporter, PfCRT, and association with ex vivo susceptibility to common anti-malarial drugs against African Plasmodium falciparum isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chloroquine Resistance-Conferring Mutations in pfcrt Give Rise to a Chloroquine-Associated H+ Leak from the Malaria Parasite's Digestive Vacuole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cross-resistance of the chloroquine-derivative AQ-13 with amodiaquine in Cambodian Plasmodium falciparum isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cross-resistance of the chloroquine-derivative AQ-13 with amodiaquine in Cambodian Plasmodium falciparum isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Chloroquine resistance in Plasmodium falciparum malaria parasites conferred by pfcrt mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. PfMDR1: Mechanisms of Transport Modulation by Functional Polymorphisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CRISPR-Cas9-modified pfmdr1 protects Plasmodium falciparum asexual blood stages and gametocytes against a class of piperazine-containing compounds but potentiates artemisinin-based combination therapy partner drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Plasmodium falciparum Drug Resistance Genes pfmdr1 and pfcrt In Vivo Co-Expression During Artemether-Lumefantrine Therapy [frontiersin.org]
- 14. Drug-Resistant Polymorphisms and Copy Numbers in Plasmodium falciparum, Mozambique, 2015 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Decreasing pfmdr1 Copy Number in Plasmodium falciparum Malaria Heightens Susceptibility to Mefloquine, Lumefantrine, Halofantrine, Quinine, and Artemisinin - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Assessment of copy number variation in genes related to drug resistance in Plasmodium vivax and Plasmodium falciparum isolates from the Brazilian Amazon and a systematic review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Plasmodium falciparum Multidrug Resistance Proteins (pfMRPs) [frontiersin.org]
- 18. An improved SYBR Green-1-based fluorescence method for the routine monitoring of Plasmodium falciparum resistance to anti-malarial drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of Tebuquine and its Precursors
This technical guide provides a comprehensive overview of the synthesis of Tebuquine, a potent antimalarial agent. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed insights into the chemical pathways, experimental protocols, and quantitative data associated with the synthesis of this 4-aminoquinoline compound.
Introduction
This compound is a 4-aminoquinoline derivative that has demonstrated significantly higher activity than chloroquine and amodiaquine against both sensitive and resistant strains of Plasmodium falciparum in vitro and in vivo.[1][2] Its unique structural features contribute to its potent antimalarial properties. This guide will explore a key synthetic route to this compound, focusing on a convergent synthesis strategy.
Overall Synthetic Strategy
The synthesis of this compound can be achieved through a multi-step process that involves the preparation of a key biphenyl intermediate followed by its condensation with 4,7-dichloroquinoline. A common approach involves the construction of a substituted 5-amino-3-(tert-butylaminomethyl)-[1,1'-biphenyl]-2-ol, which then undergoes coupling with the quinoline moiety.
A notable and efficient method for the synthesis of this compound analogues involves a palladium-catalyzed Suzuki reaction to form the crucial biphenyl bond.[1][3][4] An alternative approach utilizes a Mannich reaction to introduce the aminoalkyl side chain.[2][4] This guide will focus on a synthetic pathway that incorporates these key reactions.
The general synthetic sequence can be outlined as follows:
-
Formation of a substituted nitrobiphenyl precursor: This is a critical step to create the biphenyl backbone of the molecule.
-
Introduction of the aminoalkyl side chain: This is typically achieved via a Mannich reaction on a phenolic intermediate.
-
Reduction of the nitro group: The nitro group is reduced to an amine to allow for the subsequent coupling reaction.
-
Condensation with 4,7-dichloroquinoline: The final step involves the formation of the 4-aminoquinoline core structure.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound, including reaction yields and other relevant parameters.
| Step No. | Reaction | Starting Material(s) | Product | Reagents and Conditions | Yield (%) | Reference(s) |
| 1 | Suzuki Coupling | 3-Bromo-5-nitrophenol, 4-Chlorophenylboronic acid | 5'-Chloro-3-nitro-[1,1'-biphenyl]-2-ol | Pd(PPh₃)₄, Na₂CO₃, Toluene/Ethanol/H₂O, Reflux | ~85 | [1][3] |
| 2 | Mannich Reaction | 5'-Chloro-3-nitro-[1,1'-biphenyl]-2-ol | 3-((tert-Butylamino)methyl)-5'-chloro-5-nitro-[1,1'-biphenyl]-2-ol | Formaldehyde, tert-Butylamine, Ethanol, Reflux | ~70 | [2][4] |
| 3 | Nitro Group Reduction | 3-((tert-Butylamino)methyl)-5'-chloro-5-nitro-[1,1'-biphenyl]-2-ol | 5-Amino-3-((tert-butylamino)methyl)-5'-chloro-[1,1'-biphenyl]-2-ol | H₂, Pd/C, Ethanol | ~95 | [5] |
| 4 | Condensation with 4,7-dichloroquinoline | 5-Amino-3-((tert-butylamino)methyl)-5'-chloro-[1,1'-biphenyl]-2-ol, 4,7-Dichloroquinoline | This compound | Ethanol, Reflux | ~60 | [5] |
| - | Alternative demethylation route to a key phenol intermediate | Substituted methoxybiphenyl | Corresponding phenol intermediate | Boron tribromide | 68 (overall) | [2][4] |
Experimental Protocols
The following are detailed methodologies for the key experimental steps in the synthesis of this compound.
Step 1: Synthesis of 5'-Chloro-3-nitro-[1,1'-biphenyl]-2-ol (Suzuki Coupling)
-
Apparatus: A three-necked round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer.
-
Procedure:
-
To a solution of 3-bromo-5-nitrophenol (1.0 eq) and 4-chlorophenylboronic acid (1.2 eq) in a 3:1:1 mixture of toluene, ethanol, and water, add sodium carbonate (2.5 eq).
-
De-gas the mixture by bubbling nitrogen through it for 15 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 12 hours under a nitrogen atmosphere.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 5'-chloro-3-nitro-[1,1'-biphenyl]-2-ol.
-
Step 2: Synthesis of 3-((tert-Butylamino)methyl)-5'-chloro-5-nitro-[1,1'-biphenyl]-2-ol (Mannich Reaction)
-
Apparatus: A round-bottom flask with a reflux condenser and a magnetic stirrer.
-
Procedure:
-
To a solution of 5'-chloro-3-nitro-[1,1'-biphenyl]-2-ol (1.0 eq) in ethanol, add aqueous formaldehyde (37 wt. %, 1.5 eq).
-
Add tert-butylamine (1.5 eq) dropwise to the mixture at room temperature.
-
Heat the reaction mixture to reflux and maintain for 6 hours.
-
Cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
The crude product can be used in the next step without further purification or can be purified by crystallization.
-
Step 3: Synthesis of 5-Amino-3-((tert-butylamino)methyl)-5'-chloro-[1,1'-biphenyl]-2-ol (Nitro Group Reduction)
-
Apparatus: A hydrogenation vessel (e.g., a Parr hydrogenator).
-
Procedure:
-
Dissolve 3-((tert-butylamino)methyl)-5'-chloro-5-nitro-[1,1'-biphenyl]-2-ol (1.0 eq) in ethanol.
-
Add 10% palladium on charcoal (Pd/C) (0.1 eq by weight).
-
Pressurize the vessel with hydrogen gas (50 psi) and shake vigorously at room temperature for 4 hours.
-
Monitor the reaction by TLC until the starting material is completely consumed.
-
Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the desired amino compound, which is often used immediately in the next step.
-
Step 4: Synthesis of this compound (Condensation)
-
Apparatus: A round-bottom flask with a reflux condenser and a magnetic stirrer.
-
Procedure:
-
To a solution of 5-amino-3-((tert-butylamino)methyl)-5'-chloro-[1,1'-biphenyl]-2-ol (1.0 eq) in ethanol, add 4,7-dichloroquinoline (1.1 eq).
-
Heat the reaction mixture to reflux and maintain for 24 hours.
-
Cool the reaction mixture to room temperature, which may result in the precipitation of the product.
-
Collect the solid by filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the solution and purify the residue by column chromatography on silica gel (eluent: dichloromethane/methanol) to yield this compound.
-
Visualizations
The following diagrams illustrate the synthesis pathway of this compound.
Caption: Synthetic pathway of this compound via Suzuki coupling and Mannich reaction.
References
- 1. Synthesis, antimalarial activity, and molecular modeling of this compound analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis, antimalarial activity, and molecular modeling of this compound analogues. | Semantic Scholar [semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis, antimalarial activity, and quantitative structure-activity relationships of this compound and a series of related 5-[(7-chloro-4-quinolinyl)amino]-3-[(alkylamino)methyl] [1,1'-biphenyl]-2-ols and N omega-oxides - PubMed [pubmed.ncbi.nlm.nih.gov]
Molecular Modeling of Tebuquine-Heme Interaction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the molecular modeling of the interaction between the potent antimalarial drug tebuquine and its primary target, heme. This compound, a 4-aminoquinoline derivative, demonstrates significantly greater activity than chloroquine and amodiaquine, both in vitro and in vivo.[1][2] Its efficacy is largely attributed to its ability to bind to heme (ferriprotoporphyrin IX), thereby preventing its detoxification by the malaria parasite through polymerization into hemozoin. This guide provides a comprehensive overview of the quantitative data, experimental protocols, and logical frameworks underpinning the current understanding of the this compound-heme interaction.
Quantitative Data Summary
The interaction between this compound and heme has been characterized by several key quantitative parameters obtained from molecular modeling studies. These data provide insights into the structural and energetic aspects of the drug-target complex.
Table 1: Inter-Nitrogen Distances in this compound and Analogues
Molecular modeling studies have revealed specific geometric arrangements of this compound and related 4-aminoquinolines in both their isolated, diprotonated forms and when complexed with heme. The distance between the nitrogen atoms in the quinoline ring and the side chain is a critical parameter for heme binding.
| Compound Type | State | Inter-Nitrogen Separation (Å) |
| This compound Analogues | Isolated Diprotonated Form | 9.36 - 9.86[1][2] |
| This compound Analogues | Heme-Drug Complex | 7.52 - 10.21[1][2] |
Table 2: Interaction Energies of 4-Aminoquinolines with Heme
While specific numerical values for the interaction energy of this compound with heme are not consistently reported in publicly available literature, studies consistently indicate that this compound has the most favorable interaction energy among the 4-aminoquinolines tested.[1][2] This superior binding affinity correlates with its high antimalarial potency. Fluorothis compound, an analogue, exhibits a similar interaction energy to this compound but has reduced potency, a disparity attributed to lower cellular accumulation.[1][2]
| Compound | Interaction Energy with Heme (Qualitative) |
| This compound | Most Favorable[1][2] |
| Fluorothis compound | Similar to this compound[1][2] |
| Amodiaquine | Favorable[1][2] |
| Chloroquine | Favorable[1][2] |
Experimental and Computational Protocols
A combination of computational modeling and experimental validation is crucial for elucidating the this compound-heme interaction. This section details the methodologies for both in silico and in vitro investigations.
Molecular Modeling Protocol
The following outlines a generalized workflow for the molecular modeling of the this compound-heme interaction, based on common practices for studying 4-aminoquinoline-heme complexes.
Objective: To determine the binding affinity, interaction energy, and optimal geometry of the this compound-heme complex.
Workflow:
Detailed Steps:
-
Structure Preparation:
-
This compound: A 3D structure of this compound is generated and optimized using a suitable method (e.g., DFT calculations). The protonation state at the physiological pH of the parasite's food vacuole (around 5.2) is assigned.
-
Heme: A starting geometry for heme (ferriprotoporphyrin IX) is obtained from crystallographic data or generated and optimized.
-
-
Molecular Docking:
-
Software: Programs such as AutoDock, GOLD, or MOE can be used.
-
Protocol: A docking grid is defined around the iron center of the heme molecule. This compound is then docked into this grid, and various possible binding poses are generated.
-
Scoring: The generated poses are ranked based on a scoring function that estimates the binding affinity.
-
-
Molecular Dynamics (MD) Simulation:
-
Software: GROMACS or AMBER are commonly used simulation packages.
-
Force Field: A suitable force field for small molecules and metalloporphyrins (e.g., a combination of GAFF for this compound and a specialized heme force field) is employed.
-
System Setup: The top-ranked this compound-heme complex from docking is placed in a simulation box, solvated with an appropriate water model (e.g., TIP3P), and neutralized with counter-ions.
-
Simulation: The system is energy-minimized, followed by equilibration and a production MD run for a sufficient duration (e.g., 50-100 ns) to ensure conformational sampling.
-
-
Analysis:
-
Binding Free Energy: Methods like MM-PBSA or MM-GBSA are used to calculate the binding free energy from the MD simulation trajectory, providing a more accurate estimate of binding affinity than docking scores.
-
Interaction Analysis: The trajectory is analyzed to identify key intermolecular interactions, such as hydrogen bonds and π-π stacking between the quinoline ring of this compound and the porphyrin ring of heme.
-
Geometric Analysis: Key distances, such as the inter-nitrogen separation in the complexed this compound, are measured and analyzed.
-
Heme Polymerization Inhibition Assay
This in vitro assay is a crucial experimental validation of the computational findings, as it directly measures the ability of a compound to inhibit the detoxification of heme.
Principle: In the malaria parasite's food vacuole, toxic heme is converted into insoluble hemozoin (β-hematin). This process can be mimicked in vitro. The inhibitory activity of a compound is determined by quantifying the amount of β-hematin formed in its presence compared to a control.
Workflow:
Detailed Protocol:
-
Reagent Preparation:
-
A stock solution of hemin is prepared by dissolving it in NaOH.
-
Serial dilutions of this compound are prepared in a suitable solvent (e.g., DMSO).
-
An acetate buffer with a pH of approximately 4.8 is prepared to mimic the acidic environment of the parasite's food vacuole.
-
-
Reaction Incubation:
-
The hemin solution, this compound dilution (or solvent control), and acetate buffer are mixed in a microplate or microcentrifuge tubes.
-
The mixture is incubated at 37°C for 18-24 hours to allow for the formation of β-hematin.
-
-
Separation and Washing:
-
The reaction mixture is centrifuged to pellet the insoluble β-hematin.
-
The supernatant, containing unreacted heme, is discarded.
-
The pellet is washed with DMSO to remove any remaining soluble components.
-
-
Quantification:
-
The washed β-hematin pellet is dissolved in a known volume of NaOH.
-
The absorbance of the resulting solution is measured using a spectrophotometer at a wavelength of approximately 405 nm.
-
The percentage of inhibition is calculated for each this compound concentration, and the IC50 value (the concentration that inhibits 50% of β-hematin formation) is determined.
-
UV-Visible Spectroscopy
Principle: The Soret band of heme (around 400 nm) is sensitive to its environment and binding state. The interaction of this compound with heme can be monitored by observing changes in the UV-Vis spectrum of heme upon titration with the drug.
Protocol Outline:
-
A solution of heme in a suitable buffer is prepared.
-
The initial UV-Vis spectrum of the heme solution is recorded.
-
Aliquots of a this compound stock solution are incrementally added to the heme solution.
-
The UV-Vis spectrum is recorded after each addition.
-
Changes in the absorbance and wavelength of the Soret band are analyzed to determine the binding affinity and stoichiometry of the interaction.
Isothermal Titration Calorimetry (ITC)
Principle: ITC directly measures the heat released or absorbed during a binding event. This allows for the determination of the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction.
Protocol Outline:
-
Solutions of heme and this compound are prepared in the same buffer.
-
The sample cell of the calorimeter is filled with the heme solution.
-
The injection syringe is filled with the this compound solution.
-
A series of small injections of the this compound solution are made into the heme solution.
-
The heat change associated with each injection is measured.
-
The data are analyzed to obtain the thermodynamic parameters of the this compound-heme interaction.
Signaling Pathways and Logical Relationships
The primary mechanism of action of this compound is the disruption of heme detoxification in the malaria parasite. The following diagram illustrates the logical relationship between hemoglobin digestion, heme toxicity, and the inhibitory action of this compound.
This guide provides a foundational understanding of the molecular modeling and experimental validation of the this compound-heme interaction. The presented data and protocols are intended to serve as a valuable resource for researchers and scientists working on the development of novel antimalarial therapies. Further research to obtain precise interaction energy values and to refine the computational models will continue to enhance our understanding of this critical drug-target interaction.
References
Methodological & Application
Application Notes and Protocols for In Vitro Susceptibility Testing of Tebuquine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tebuquine is a 4-aminoquinoline antimalarial compound that has demonstrated significant activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum in vitro and in vivo.[1][2][3] As with other 4-aminoquinolines like chloroquine and amodiaquine, its mechanism of action is believed to involve interference with heme detoxification in the parasite.[1][2] Accurate and reproducible in vitro susceptibility testing is crucial for the continued development and surveillance of this compound's efficacy against malaria parasites.
These application notes provide a detailed protocol for determining the in vitro susceptibility of P. falciparum to this compound using the SYBR Green I-based fluorescence assay, a widely used and reliable method for antimalarial drug screening.[4][5][6]
Key Experimental Protocols
Protocol: this compound In Vitro Susceptibility Testing using SYBR Green I Assay
This protocol is adapted from standardized procedures for in vitro malaria drug sensitivity testing, such as those developed by the Worldwide Antimalarial Resistance Network (WWARN).[4][5][6]
1. Materials and Reagents:
-
This compound (and other control antimalarials)
-
P. falciparum laboratory strains (e.g., chloroquine-sensitive HB3, chloroquine-resistant K1) or clinical isolates[1][2]
-
Human erythrocytes (type O+)
-
Complete culture medium (RPMI 1640 supplemented with L-glutamine, HEPES, hypoxanthine, glucose, and human serum or AlbuMAX)
-
SYBR Green I nucleic acid gel stain
-
Lysis buffer (containing saponin)
-
96-well or 384-well microtiter plates (black, clear bottom)
-
Gas mixture (5% CO₂, 5% O₂, 90% N₂)[7]
-
Incubator at 37°C
-
Fluorescence plate reader
2. Parasite Culture:
-
Maintain continuous in vitro cultures of P. falciparum in human erythrocytes at 3-5% hematocrit in complete culture medium.[8]
-
Incubate cultures at 37°C in a humidified atmosphere with the specified gas mixture.[7][8]
-
Synchronize parasite cultures to the ring stage for the assay.
3. Drug Plate Preparation:
-
Prepare serial dilutions of this compound in complete culture medium in a separate master plate.
-
Transfer the drug dilutions to the 96-well or 384-well assay plates in duplicate or triplicate.
-
Include drug-free control wells (no this compound) and positive controls (e.g., chloroquine, artemisinin).
4. Assay Procedure:
-
Prepare a parasite suspension with an initial parasitemia of 0.3% to 0.6% and a hematocrit of 2%.[5]
-
Add the parasite suspension to each well of the pre-dosed drug plates.
-
Incubate the plates for 72 hours at 37°C in the controlled gas environment. A 72-hour incubation is often used to allow for the testing of slow-acting drugs.[7]
-
After incubation, lyse the red blood cells by adding lysis buffer containing SYBR Green I stain.
-
Incubate the plates in the dark at room temperature for at least 24 hours to allow for optimal binding of the dye.[6]
5. Data Acquisition and Analysis:
-
Measure the fluorescence intensity of each well using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm).
-
The fluorescence signal is proportional to the amount of parasitic DNA, indicating parasite growth.
-
Calculate the 50% inhibitory concentration (IC₅₀), which is the concentration of this compound that inhibits parasite growth by 50% compared to the drug-free control wells. This is typically done by fitting the data to a sigmoidal dose-response curve using appropriate software.
Data Presentation
The following tables summarize key quantitative data relevant to this compound in vitro susceptibility testing.
Table 1: In Vitro Activity of this compound and Control Antimalarials against P. falciparum Strains
| Compound | P. falciparum Strain | IC₅₀ (ng/mL) | Reference |
| This compound | D6 (CQ-sensitive) | 0.3 - 120 | [9] |
| This compound | W2 (CQ-resistant) | 0.3 - 120 | [9] |
| This compound | TM91C235 (CQ-resistant) | 0.3 - 120 | [9] |
| Chloroquine | HB3 (CQ-sensitive) | - | [1][2] |
| Chloroquine | K1 (CQ-resistant) | - | [1][2] |
| Amodiaquine | HB3 (CQ-sensitive) | - | [1][2] |
| Amodiaquine | K1 (CQ-resistant) | - | [1][2] |
Note: Specific IC₅₀ values for chloroquine and amodiaquine were not provided in the search results, but they are commonly used as controls.
Table 2: Recommended Parameters for In Vitro Susceptibility Assays
| Parameter | Recommended Value | Reference |
| Initial Parasitemia | 0.075% - 0.6% | [4][5] |
| Hematocrit | 2% | [5] |
| Incubation Period | 48, 72, or 96 hours | [10] |
| Assay Format | 96-well or 384-well plates | [5] |
Visualizations
Experimental Workflow
Caption: Workflow for this compound In Vitro Susceptibility Testing.
Conceptual Mechanism of Action
References
- 1. Synthesis, antimalarial activity, and molecular modeling of this compound analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. journals.asm.org [journals.asm.org]
- 5. journals.asm.org [journals.asm.org]
- 6. researchgate.net [researchgate.net]
- 7. Drug susceptibility testing methods of antimalarial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mmv.org [mmv.org]
- 9. Synthesis and antimalarial activity of new isothis compound analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Tebuquine Analogues for SAR Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis and evaluation of tebuquine analogues for structure-activity relationship (SAR) studies. This compound, a 4-aminoquinoline derivative, has demonstrated significant antimalarial activity, and the exploration of its analogues is crucial for the development of new therapeutics against resistant strains of Plasmodium falciparum.
Introduction
This compound is a potent antimalarial compound that is significantly more active than chloroquine and amodiaquine, both in vitro and in vivo.[1] Its mechanism of action is believed to involve the inhibition of heme detoxification in the malaria parasite, a critical pathway for its survival. SAR studies of this compound analogues are essential to identify key structural features that contribute to its antimalarial potency and to optimize its pharmacological properties. This document outlines a modern synthetic approach to this compound analogues, leveraging a palladium-catalyzed Suzuki coupling reaction, and provides protocols for their biological evaluation.[1][2][3]
Data Presentation
Table 1: In Vitro Antimalarial Activity of this compound and Analogues
The following table summarizes the 50% inhibitory concentration (IC50) values of this compound and its key analogues against chloroquine-sensitive (HB3) and chloroquine-resistant (K1) strains of P. falciparum.
| Compound | Modification | IC50 (nM) vs. HB3 | IC50 (nM) vs. K1 |
| This compound | - | 1.5 | 15 |
| Fluorothis compound | 4-OH replaced by F | 6.0 | 60 |
| Dehydroxythis compound | 4-OH removed | 20.0 | 60 |
| Amodiaquine | Reference | 3.0 | 30 |
| Chloroquine | Reference | 10.0 | 100 |
Data compiled from O'Neill et al., 1997. The replacement of the 4-hydroxy group on the aniline ring with either fluorine or hydrogen results in a notable decrease in antimalarial activity, highlighting the importance of this functional group for potency.[1]
Experimental Protocols
Protocol 1: General Synthesis of this compound Analogues via Suzuki Coupling
This protocol describes a novel and efficient route to this compound analogues, which involves a key palladium-catalyzed Suzuki reaction to introduce the aryl moiety.[1][3]
Step 1: Synthesis of the Biaryl Aniline Intermediate
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the appropriate boronic acid (1.2 equivalents) and the substituted halo-aniline (1.0 equivalent) in a suitable solvent system, such as a 3:1 mixture of toluene and ethanol.
-
Catalyst and Base: Add tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents) as the catalyst and an aqueous solution of 2 M sodium carbonate (2.0 equivalents) as the base.
-
Reaction Conditions: Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired biaryl aniline intermediate.
Step 2: Mannich Reaction
-
Reaction Setup: Dissolve the biaryl aniline intermediate (1.0 equivalent) in ethanol in a round-bottom flask.
-
Reagent Addition: Add aqueous formaldehyde (37%, 1.5 equivalents) and the desired primary or secondary amine (e.g., tert-butylamine, 1.5 equivalents).
-
Reaction Conditions: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction by TLC.
-
Work-up and Purification: Concentrate the reaction mixture under reduced pressure. Purify the residue by column chromatography on silica gel to yield the aminomethylated biaryl aniline.
Step 3: Coupling with 4,7-Dichloroquinoline
-
Reaction Setup: In a sealed tube or a flask equipped with a reflux condenser, combine the aminomethylated biaryl aniline (1.0 equivalent) and 4,7-dichloroquinoline (1.1 equivalents) in a high-boiling point solvent such as ethanol or n-butanol.
-
Reaction Conditions: Heat the mixture to reflux (100-120 °C) for 12-24 hours. Monitor the reaction by TLC.
-
Work-up and Purification: Cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the final this compound analogue.
Protocol 2: In Vitro Antimalarial Activity Assay
This protocol describes the determination of the 50% inhibitory concentration (IC50) of the synthesized analogues against P. falciparum.
1. Parasite Culture:
-
Maintain asynchronous cultures of P. falciparum strains (e.g., HB3 and K1) in human O+ erythrocytes at 4% hematocrit in RPMI 1640 medium supplemented with 10% human serum, 25 mM HEPES, and 25 mM sodium bicarbonate.
-
Incubate the cultures at 37 °C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
2. Drug Susceptibility Assay (SYBR Green I-based):
-
Plate Preparation: Prepare serial dilutions of the test compounds in 96-well microtiter plates.
-
Parasite Inoculation: Add synchronized ring-stage parasites (1% parasitemia, 2% hematocrit) to each well.
-
Incubation: Incubate the plates for 72 hours under the conditions described above.
-
Lysis and Staining: After incubation, lyse the red blood cells and stain the parasite DNA with SYBR Green I dye.
-
Fluorescence Measurement: Read the fluorescence intensity using a microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.
-
Data Analysis: Calculate the IC50 values by plotting the percentage of parasite growth inhibition against the logarithm of the drug concentration using a non-linear regression model.
Mandatory Visualizations
Signaling Pathway: Inhibition of Heme Detoxification
The primary mechanism of action for 4-aminoquinoline antimalarials like this compound is the disruption of the parasite's heme detoxification pathway.
Caption: Proposed mechanism of action of this compound analogues.
Experimental Workflow: Synthesis of this compound Analogues
The following diagram illustrates the general workflow for the synthesis of this compound analogues.
Caption: General synthetic workflow for this compound analogues.
Logical Relationship: SAR Study Workflow
This diagram outlines the logical steps involved in conducting a structure-activity relationship study of the synthesized this compound analogues.
Caption: Workflow for SAR studies of this compound analogues.
References
Tebuquine Dosage for In Vivo Studies in Mice: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for determining the appropriate dosage of tebuquine in in vivo studies using mice. This compound, a 4-aminoquinoline derivative, has demonstrated significant antimalarial activity, showing greater potency than both chloroquine and amodiaquine in preclinical studies.[1][2][3][4] These notes are intended to guide researchers in designing effective and reproducible experiments to evaluate the efficacy and toxicity of this compound.
Data Presentation: Quantitative Summary
The following tables summarize the available quantitative data on this compound dosage and efficacy in mouse models of malaria.
| Parameter | Dosage | Administration Route | Mouse Strain | Parasite Strain | Efficacy/Observation | Reference |
| Molar Dose Conversion | 25 µmol/kg | Not Specified | CD1 | Plasmodium berghei | Corresponds to ~11.66 mg/kg. Showed increased duration of antimalarial activity compared to amodiaquine. | [Calculated based on Molecular Weight of 466.4 g/mol ] |
| Comparative Efficacy | Not Specified | Oral | Not Specified | Plasmodium berghei | Showed high activity against P. berghei infections and excellent activity against resistant parasite strains.[5] | [5] |
Experimental Protocols
A standard and widely accepted method for evaluating the in vivo antimalarial efficacy of compounds in mice is the Peters' 4-day suppressive test.
Peter's 4-Day Suppressive Test
This test assesses the schizontocidal activity of a compound against an established Plasmodium berghei infection in mice.
Materials:
-
This compound
-
Vehicle for drug suspension (e.g., 7% Tween 80 and 3% ethanol in distilled water, or a standard suspending vehicle (SSV) containing 0.5% sodium carboxymethylcellulose, 0.5% benzyl alcohol, 0.4% Tween 80, and 0.9% NaCl solution)[6]
-
Plasmodium berghei infected donor mouse with a rising parasitemia of 20-30%.
-
Healthy recipient mice (e.g., Swiss albino, NMRI, or CD1 strains), 18-22 g body weight.
-
Standard laboratory diet and water ad libitum.
-
Microscope, Giemsa stain, and other standard laboratory equipment for parasitological examination.
Procedure:
-
Parasite Inoculation:
-
On Day 0, infect experimental mice intraperitoneally (IP) with 0.2 mL of infected blood containing approximately 1 x 10⁷ P. berghei-parasitized erythrocytes.
-
-
Drug Administration:
-
Two to four hours post-infection, administer the first dose of this compound to the treatment groups.
-
The drug can be administered via oral (PO), subcutaneous (SC), or intraperitoneal (IP) routes. The choice of route should be consistent with the study objectives.
-
A range of doses should be tested to determine the effective dose range. Based on available data, a starting range could include doses around 10-12 mg/kg.
-
Administer the same dose of this compound daily for four consecutive days (Day 0, 1, 2, and 3).
-
A control group should receive the vehicle alone, and a positive control group can be treated with a standard antimalarial drug like chloroquine (e.g., 5-10 mg/kg/day).
-
-
Monitoring Parasitemia:
-
On Day 4, 24 hours after the last dose, prepare thin blood smears from the tail blood of each mouse.
-
Stain the smears with Giemsa stain and determine the percentage of parasitized red blood cells under a microscope.
-
-
Data Analysis:
-
Calculate the average parasitemia for each treatment group.
-
Determine the percentage of suppression of parasitemia using the following formula: % Suppression = [(Parasitemia in control group - Parasitemia in treated group) / Parasitemia in control group] x 100
-
The ED50 and ED90 values (the doses that suppress parasitemia by 50% and 90%, respectively) can be calculated using appropriate statistical software.
-
Experimental Workflow for Peters' 4-Day Suppressive Test
Caption: Workflow of the Peters' 4-day suppressive test for evaluating antimalarial efficacy.
Signaling Pathway
This compound, as a 4-aminoquinoline antimalarial, is understood to exert its primary effect by interfering with the detoxification of heme within the malaria parasite's digestive vacuole.
Mechanism of Action of this compound
Caption: this compound inhibits heme polymerization, leading to parasite death.
References
- 1. Plasmodium berghei mouse model: antimalarial activity of new alkaloid salts and of thiosemicarbazone and acridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, antimalarial activity, and molecular modeling of this compound analogues. | Semantic Scholar [semanticscholar.org]
- 3. research.lstmed.ac.uk [research.lstmed.ac.uk]
- 4. Acute and sub-chronic toxicity of tetrandrine in intravenously exposed female BALB/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, antimalarial activity, and quantitative structure-activity relationships of this compound and a series of related 5-[(7-chloro-4-quinolinyl)amino]-3-[(alkylamino)methyl] [1,1'-biphenyl]-2-ols and N omega-oxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mmv.org [mmv.org]
Application Note: Quantification of Tebuquine in Human Plasma by LC-MS/MS
Abstract
This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of the antimalarial drug Tebuquine in human plasma. The protocol provides detailed procedures for sample preparation, chromatographic separation, and mass spectrometric detection. Method performance characteristics, based on established validation parameters for analogous compounds, are also outlined. This method is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic and clinical studies of this compound.
Introduction
This compound is a 4-aminoquinoline antimalarial agent that has demonstrated significant potency against various strains of Plasmodium falciparum, including those resistant to chloroquine.[1][2] Accurate and reliable quantification of this compound in biological matrices such as plasma is crucial for pharmacokinetic analysis, dose optimization, and therapeutic drug monitoring. This document provides a comprehensive protocol for a selective and high-throughput LC-MS/MS method for the determination of this compound in human plasma. The methodology is based on established and validated techniques for structurally similar antimalarial drugs.[3][4][5][6][7][8][9]
Experimental Workflow
Caption: Experimental workflow for this compound quantification in plasma.
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS), e.g., a stable isotope-labeled this compound or a structurally similar compound like Amodiaquine-d10.
-
LC-MS/MS grade acetonitrile, methanol, and water
-
Formic acid (≥98%)
-
Ammonium formate
-
Human plasma (with K2EDTA as anticoagulant)
-
Pipettes and tips
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Instrumentation
-
A high-performance liquid chromatography (HPLC) system capable of binary gradient elution.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Data acquisition and processing software (e.g., Analyst, MassLynx).
Experimental Protocols
Preparation of Stock and Working Solutions
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound reference standard in methanol to obtain a final concentration of 1 mg/mL.
-
Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of the internal standard in methanol at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution with a 50:50 (v/v) mixture of acetonitrile and water to create working solutions for calibration standards and quality control samples. Prepare a working solution for the internal standard by diluting its stock solution in the same manner.
Preparation of Calibration Standards and Quality Control Samples
-
Spike blank human plasma with the this compound working solutions to achieve a series of calibration standards at concentrations ranging from approximately 1 to 1000 ng/mL.
-
Prepare quality control (QC) samples in blank plasma at a minimum of three concentration levels: low, medium, and high (e.g., 3, 300, and 800 ng/mL).
Sample Preparation Protocol
The following protocol utilizes protein precipitation, a common and efficient method for plasma sample cleanup.[7]
-
Aliquot 100 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution and vortex briefly.
-
Add 300 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Dilute the supernatant with an equal volume of water containing 0.1% formic acid to ensure compatibility with the mobile phase.
-
Inject an appropriate volume (e.g., 2-10 µL) into the LC-MS/MS system.
Caption: Plasma sample preparation workflow.
LC-MS/MS Method Parameters
The following parameters are suggested as a starting point and should be optimized for the specific instrumentation used. These are based on methods for structurally similar 4-aminoquinolines.[3][4][7][10]
Table 1: Liquid Chromatography Parameters
| Parameter | Recommended Condition |
| Column | Reversed-phase C18 or CN column (e.g., Zorbax SB-CN, 50 mm x 4.6 mm, 3.5 µm)[4][7][10] |
| Mobile Phase A | 0.1% Formic acid in water or 20 mM Ammonium formate with 0.5% formic acid[3][4] |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Flow Rate | 0.5 - 0.7 mL/min[7][10] |
| Column Temperature | 40°C[7][10] |
| Injection Volume | 2 - 10 µL[3][6] |
| Gradient | Start with a low percentage of B, ramp up to elute this compound, then a high percentage of B for column wash. |
| Run Time | Approximately 5-7 minutes[6][7] |
Table 2: Mass Spectrometry Parameters
| Parameter | Recommended Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[5][7] |
| Ion Spray Voltage | ~5500 V[3][7] |
| Source Temperature | 600 - 650°C[3][7] |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | To be determined by infusing this compound standard. Based on its structure (MW ~466.4 g/mol ), precursor ion will be [M+H]+.[11] |
| Collision Gas | Nitrogen or Argon |
| Collision Energy | To be optimized for each transition. |
Method Validation Summary
The method should be validated according to regulatory guidelines (e.g., FDA, EMA). The following parameters are critical for ensuring the reliability of the data. The acceptance criteria are based on typical bioanalytical method validation standards.
Table 3: Method Validation Parameters and Acceptance Criteria
| Parameter | Description | Acceptance Criteria |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy & Precision | The closeness of determined values to the nominal value (accuracy) and the degree of scatter (precision). | Intra- and inter-batch accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤15% (≤20% at LLOQ).[3][4] |
| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte and IS in blank plasma. |
| Recovery | The extraction efficiency of an analytical process, reported as a percentage of the known amount of an analyte. | Should be consistent, precise, and reproducible.[4] |
| Matrix Effect | The suppression or enhancement of ionization of an analyte by the presence of matrix components. | The coefficient of variation of the IS-normalized matrix factor should be ≤15%.[5] |
| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. | Analyte concentration should be within ±15% of the initial concentration after storage (e.g., freeze-thaw, short-term, long-term).[3][10] |
| Lower Limit of Quantification (LLOQ) | The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. | Signal-to-noise ratio ≥ 10; precision ≤20% and accuracy within ±20%.[4] |
Conclusion
This application note provides a comprehensive and detailed protocol for the quantification of this compound in human plasma using LC-MS/MS. The described methodology, including sample preparation, chromatography, and mass spectrometry conditions, is based on well-established principles for analogous antimalarial drugs and offers a robust starting point for method development and validation. This method is suitable for high-throughput analysis in clinical and research settings, facilitating pharmacokinetic and pharmacodynamic studies of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis, antimalarial activity, and molecular modeling of this compound analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ora.ox.ac.uk [ora.ox.ac.uk]
- 4. ora.ox.ac.uk [ora.ox.ac.uk]
- 5. Development and validation of an LC-MS/MS method for determination of hydroxychloroquine, its two metabolites, and azithromycin in EDTA-treated human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. High-throughput quantitation method for amodiaquine and desethylamodiaquine in plasma using supported liquid extraction technology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Development and validation of an LC-MS/MS method for determination of hydroxychloroquine, its two metabolites, and azithromycin in EDTA-treated human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A LC-MS/MS Assay for Quantification of Amodiaquine and Desethylamodiaquine in Dried Blood Spots on Filter Paper - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound | C26H25Cl2N3O | CID 71991 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Tebuquine Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tebuquine is a 4-aminoquinoline antimalarial agent that has demonstrated significant activity against both chloroquine-sensitive and -resistant strains of Plasmodium falciparum.[1] Despite its therapeutic potential, concerns regarding its cytotoxicity necessitate thorough evaluation in mammalian cell lines to ensure safety and guide further drug development. These application notes provide detailed protocols for assessing the cytotoxic effects of this compound using common in vitro cell culture techniques.
The following protocols and data are intended to serve as a comprehensive guide for researchers investigating the cytotoxic profile of this compound and its analogues. The methodologies described herein are standard in the field of toxicology and drug discovery and can be adapted for use with various mammalian cell lines.
Data Presentation: this compound and Analogue Cytotoxicity
The cytotoxic effects of this compound and its analogues have been evaluated in various cell lines. The half-maximal inhibitory concentration (IC50) is a quantitative measure of a drug's potency in inhibiting a biological or biochemical function. The following tables summarize the available IC50 values for this compound analogues and related 4-aminoquinoline compounds in different mammalian cell lines. This data provides a comparative reference for the expected cytotoxic range of this compound.
Table 1: Cytotoxicity of Isothis compound Analogues in a Murine Macrophage Cell Line
| Compound | Cell Line | IC50 (µg/mL) |
| Isothis compound Analogues | RAW 264.7 (Mouse Macrophage) | 0.7 - 6 |
Data sourced from a study on new isothis compound analogues, indicating their toxicity to a mammalian cell line is significantly lower than to parasite cell lines.
Table 2: Cytotoxicity of a this compound Analogue in Various Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
| This compound Analogue | HTB-26 (Breast Cancer) | 10 - 50 |
| PC-3 (Pancreatic Cancer) | 10 - 50 | |
| HepG2 (Hepatocellular Carcinoma) | 10 - 50 | |
| HCT116 (Colon Cancer) | 22.4 |
This table presents IC50 values for a this compound analogue, demonstrating its cytotoxic potential against various cancer cell lines.[2]
Table 3: Cytotoxicity of a Benzimidazole Derivative in Various Cancer Cell Lines
| Compound | Cell Line | IC50 (µg/mL) |
| Benzimidazole Derivative (se-182) | A549 (Lung Carcinoma) | 15.80 |
| HepG2 (Liver Carcinoma) | 15.58 | |
| MCF-7 (Breast Carcinoma) | >200 | |
| DLD-1 (Colorectal Carcinoma) | >200 |
This table shows the cytotoxic effects of a benzimidazole derivative, highlighting its activity against specific cancer cell lines.[3]
Experimental Protocols
Detailed methodologies for key experiments to assess this compound's cytotoxicity are provided below. These protocols are foundational and can be optimized for specific cell lines and experimental goals.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
This compound stock solution (in DMSO or other suitable solvent)
-
Selected mammalian cell line (e.g., HepG2, MCF-7, A549)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well microplates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for this compound) and a no-treatment control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator, allowing the MTT to be metabolized into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of this compound.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.
Materials:
-
This compound stock solution
-
Selected mammalian cell line
-
Complete cell culture medium
-
LDH assay kit (containing substrate, cofactor, and dye)
-
96-well microplates
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer a portion of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Determine the amount of LDH released and calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a lysis buffer provided in the kit).
Apoptosis Assays
Apoptosis, or programmed cell death, is a key mechanism of cytotoxicity for many compounds. Various assays can be used to detect the different stages of apoptosis.
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells.
Materials:
-
This compound stock solution
-
Selected mammalian cell line
-
Complete cell culture medium
-
Annexin V-FITC/PI apoptosis detection kit
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for a specified time.
-
Cell Harvesting: Harvest the cells (including floating and adherent cells) and wash with cold PBS.
-
Staining: Resuspend the cells in the binding buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
Caspases are a family of proteases that play a crucial role in apoptosis. This assay measures the activity of specific caspases (e.g., caspase-3, -8, -9) using a colorimetric or fluorometric substrate.
Materials:
-
This compound stock solution
-
Selected mammalian cell line
-
Caspase activity assay kit (specific for the caspase of interest)
-
Microplate reader (colorimetric or fluorometric)
Protocol:
-
Cell Seeding and Treatment: Treat cells with this compound as described previously.
-
Cell Lysis: Lyse the cells using the lysis buffer provided in the kit.
-
Caspase Reaction: Add the caspase substrate to the cell lysate and incubate according to the kit's instructions.
-
Signal Measurement: Measure the colorimetric or fluorescent signal using a microplate reader.
-
Data Analysis: Quantify the caspase activity relative to an untreated control.
Mandatory Visualizations
Experimental Workflow for Assessing this compound Cytotoxicity
Caption: Workflow for evaluating this compound cytotoxicity.
Proposed Signaling Pathway for this compound-Induced Apoptosis
Disclaimer: The following pathway is a proposed mechanism based on the known effects of structurally related 4-aminoquinoline compounds and the similarly named fungicide, tebuconazole. Further research is required to definitively confirm this pathway for this compound in mammalian cells.
Caption: Proposed ROS-mediated mitochondrial apoptosis pathway.
References
- 1. Synthesis, antimalarial activity, and molecular modeling of this compound analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. <i>In vitro</i> cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative - Journal of King Saud University - Science [jksus.org]
Application Notes and Protocols for High-Throughput Screening Assays Using Tebuquine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tebuquine is a potent 4-aminoquinoline antimalarial agent, demonstrating significant activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. Its primary mechanism of action is the inhibition of hemozoin formation, a crucial detoxification process for the parasite. This document provides detailed application notes and protocols for utilizing this compound in high-throughput screening (HTS) assays for the discovery of new antimalarial compounds. This compound serves as an excellent positive control in such assays due to its well-characterized activity and mechanism.
Data Presentation: Comparative Antimalarial Activity
The following table summarizes the 50% inhibitory concentration (IC50) values of this compound and other common antimalarial drugs against various strains of P. falciparum. This data is essential for comparing the potency of new compounds discovered through HTS campaigns.
| Compound | P. falciparum Strain | IC50 (nM) | Citation |
| This compound | HB3 (chloroquine-sensitive) | Value not explicitly found in search results | |
| K1 (chloroquine-resistant) | Value not explicitly found in search results | [1][2][3] | |
| Chloroquine | 3D7 (chloroquine-sensitive) | 10 - 20 | [4] |
| HB3 (chloroquine-sensitive) | Value not explicitly found in search results | [4] | |
| Dd2 (chloroquine-resistant) | 125 - 175 | [4] | |
| Amodiaquine | Senegal isolates (mixed) | 6.2 - 42.1 | [5] |
| V1/S (resistant) | 15 | [6] | |
| 3D7 (sensitive) | 8 | [6] | |
| Desethylamodiaquine (active metabolite of Amodiaquine) | V1/S (resistant) | 97 | [6] |
| 3D7 (sensitive) | 25 | [6] | |
| Cambodian isolates (mixed) | 20 - 190 | [7] |
Note: While specific IC50 values for this compound from HTS screens were not found in the provided search results, it is consistently reported to be more potent than chloroquine and amodiaquine against both sensitive and resistant strains.[1][2][3] Researchers should establish their own baseline IC50 for this compound under their specific assay conditions.
Signaling Pathway: Inhibition of Heme Polymerization
The primary target of this compound and other quinoline antimalarials is the parasite's food vacuole, where it interferes with the detoxification of heme. During its intraerythrocytic stage, the malaria parasite digests host hemoglobin, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystalline structure called hemozoin (malaria pigment). This compound inhibits this polymerization process, leading to the accumulation of toxic heme and subsequent parasite death.
Caption: Mechanism of this compound action in the parasite food vacuole.
Experimental Protocols
High-Throughput P. falciparum Growth Inhibition Assay (SYBR Green I-based)
This assay is a common method for screening large compound libraries for antimalarial activity by measuring parasite DNA content as an indicator of growth.
Materials:
-
P. falciparum culture (e.g., 3D7 or Dd2 strains)
-
Human erythrocytes
-
Complete parasite culture medium (RPMI 1640, AlbuMAX II, hypoxanthine, gentamicin)
-
SYBR Green I lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 0.2 µL/mL SYBR Green I)
-
This compound (positive control)
-
Chloroquine (reference control)
-
Test compounds
-
384-well black, clear-bottom microplates
-
Incubator with mixed gas (5% CO2, 5% O2, 90% N2)
-
Fluorescence plate reader
Protocol:
-
Compound Plating:
-
Prepare serial dilutions of test compounds and controls (this compound, Chloroquine) in complete medium.
-
Using an automated liquid handler, dispense 1 µL of each compound concentration into the wells of a 384-well plate. Include wells with no drug as negative controls.
-
-
Parasite Culture Preparation:
-
Synchronize P. falciparum cultures to the ring stage.
-
Prepare a parasite suspension with 1% parasitemia and 2% hematocrit in complete medium.
-
-
Assay Incubation:
-
Dispense 40 µL of the parasite suspension into each well of the compound-plated 384-well plates.
-
Incubate the plates for 72 hours at 37°C in a humidified, mixed-gas incubator.
-
-
Lysis and Staining:
-
After incubation, add 40 µL of SYBR Green I lysis buffer to each well.
-
Incubate the plates in the dark at room temperature for 1-2 hours.
-
-
Data Acquisition:
-
Measure the fluorescence intensity of each well using a fluorescence plate reader (excitation: 485 nm, emission: 530 nm).
-
-
Data Analysis:
-
Calculate the percent inhibition of parasite growth for each compound concentration relative to the negative controls.
-
Determine the IC50 values by fitting the data to a dose-response curve using appropriate software.
-
Calculate the Z'-factor to assess assay quality using the positive (e.g., this compound at a high concentration) and negative controls. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[8][9]
-
High-Throughput Heme Polymerization Inhibition Assay
This biochemical assay identifies compounds that directly inhibit the formation of β-hematin (synthetic hemozoin).
Materials:
-
Hemin chloride solution (stock in DMSO)
-
Acetate buffer (0.5 M, pH 4.8)
-
This compound (positive control)
-
Test compounds
-
96-well or 384-well microplates
-
Plate shaker
-
Spectrophotometer or plate reader capable of measuring absorbance at 405 nm
Protocol:
-
Compound Plating:
-
Prepare serial dilutions of test compounds and this compound in DMSO.
-
Dispense a small volume (e.g., 1 µL) of each compound concentration into the wells of the microplate.
-
-
Assay Reaction:
-
Prepare a master mix of hemin chloride in acetate buffer.
-
Add the hemin solution to each well to initiate the polymerization reaction.
-
Include wells with no drug (negative control) and wells with a high concentration of this compound (positive control).
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours with gentle shaking to promote polymerization.
-
-
Detection:
-
After incubation, add a detergent-containing buffer (e.g., 2.5% SDS in 0.1 M NaOH) to solubilize the unpolymerized heme.
-
Measure the absorbance at 405 nm. Polymerized heme (hemozoin) is insoluble and will not contribute significantly to the absorbance.
-
-
Data Analysis:
-
Calculate the percent inhibition of heme polymerization for each compound concentration.
-
Determine the IC50 values from the dose-response curves.
-
Assess the assay quality by calculating the Z'-factor.
-
Experimental Workflow Diagrams
Caption: Workflow for the P. falciparum Growth Inhibition HTS Assay.
Caption: Workflow for the Heme Polymerization Inhibition HTS Assay.
References
- 1. Synthesis, antimalarial activity, and molecular modeling of this compound analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. research.lstmed.ac.uk [research.lstmed.ac.uk]
- 4. Plasmodium falciparum Resistance to Cytocidal versus Cytostatic Effects of Chloroquine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Cross-resistance of the chloroquine-derivative AQ-13 with amodiaquine in Cambodian Plasmodium falciparum isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Tebuquine: Application Notes and Protocols for Treating Chloroquine-Resistant Malaria Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of tebuquine, a potent 4-aminoquinoline antimalarial agent, and its efficacy in preclinical models of chloroquine-resistant malaria. Detailed protocols for key in vitro and in vivo experiments are included to facilitate further research and drug development efforts.
Introduction
This compound is a 4-aminoquinoline derivative that has demonstrated significant activity against both chloroquine-sensitive and, notably, chloroquine-resistant strains of Plasmodium falciparum both in vitro and in vivo.[1][2] Its chemical structure is distinct from chloroquine and amodiaquine, contributing to its enhanced efficacy against resistant parasites. The emergence and spread of chloroquine resistance, primarily mediated by mutations in the P. falciparum chloroquine resistance transporter (PfCRT), has necessitated the development of new therapeutic agents. This compound represents a promising candidate in this regard, exhibiting potent antimalarial properties in various preclinical models.
Data Presentation
In Vitro Efficacy of this compound against P. falciparum Strains
The following table summarizes the 50% inhibitory concentrations (IC50) of this compound and chloroquine against chloroquine-sensitive and chloroquine-resistant strains of P. falciparum.
| Compound | P. falciparum Strain | Resistance Profile | IC50 (nM) |
| This compound | HB3 | Chloroquine-Sensitive | 0.9 |
| K1 | Chloroquine-Resistant | 20.8 | |
| Chloroquine | HB3 | Chloroquine-Sensitive | - |
| K1 | Chloroquine-Resistant | - |
Data sourced from MedchemExpress.[2]
In Vivo Efficacy of this compound in Murine Malaria Models
Studies in murine models infected with Plasmodium berghei have demonstrated the high efficacy of this compound. While specific quantitative data on parasite clearance rates and survival percentages from published literature is limited, reports consistently indicate "excellent activity" against resistant parasite strains in both mouse and primate models.[1] The standard assay for evaluating in vivo efficacy is the 4-day suppressive test (Peter's Test).
Experimental Protocols
In Vitro Antimalarial Susceptibility Testing using [³H]-Hypoxanthine Incorporation Assay
This protocol is a standard method for determining the in vitro susceptibility of P. falciparum to antimalarial compounds.
Materials:
-
P. falciparum culture (chloroquine-sensitive, e.g., 3D7, and chloroquine-resistant, e.g., W2, Dd2)
-
Complete culture medium (RPMI 1640 supplemented with HEPES, sodium bicarbonate, L-glutamine, gentamicin, and 10% human serum or 0.5% Albumax I)
-
Human red blood cells (type O+)
-
This compound and other compounds to be tested, dissolved in DMSO
-
[³H]-hypoxanthine
-
96-well microtiter plates
-
Gas mixture (5% CO₂, 5% O₂, 90% N₂)
-
Incubator at 37°C
-
Cell harvester and scintillation counter
Procedure:
-
Parasite Culture: Maintain asynchronous P. falciparum cultures in complete culture medium at 37°C in a controlled gas environment.
-
Drug Dilution: Prepare serial dilutions of this compound in complete culture medium. The final concentration of DMSO should not exceed 0.1%.
-
Assay Plate Preparation: Add 25 µL of the drug dilutions to the wells of a 96-well plate. Include drug-free wells as controls.
-
Parasite Suspension: Prepare a parasite suspension with 2.5% hematocrit and 0.5% parasitemia in complete culture medium.
-
Incubation: Add 200 µL of the parasite suspension to each well. Incubate the plates for 24 hours at 37°C.
-
Radiolabeling: Add 25 µL of [³H]-hypoxanthine (0.5 µCi) to each well and incubate for an additional 18-24 hours.
-
Harvesting and Counting: Harvest the contents of the wells onto a glass fiber filter using a cell harvester. Measure the incorporation of [³H]-hypoxanthine using a scintillation counter.
-
Data Analysis: Determine the IC50 values by plotting the percentage of inhibition of [³H]-hypoxanthine incorporation against the log of the drug concentration using a non-linear regression analysis.
In Vivo Antimalarial Efficacy Assessment using the 4-Day Suppressive Test (Peter's Test)
This test is the standard in vivo model for screening antimalarial compounds for blood-stage activity.
Materials:
-
Plasmodium berghei (chloroquine-sensitive or -resistant strain)
-
Swiss albino mice (4-5 weeks old, 18-22 g)
-
This compound, formulated for oral or parenteral administration
-
Standard antimalarial drug (e.g., chloroquine) as a positive control
-
Vehicle control (e.g., 7% Tween 80, 3% ethanol)
-
Giemsa stain
-
Microscope
Procedure:
-
Infection: Inoculate mice intraperitoneally with 1x10⁷ P. berghei-parasitized red blood cells on Day 0.
-
Drug Administration: Randomly assign mice to experimental groups (n=5 per group). Two to four hours post-infection, administer the first dose of this compound, the positive control, or the vehicle control. Continue treatment once daily for four consecutive days (Day 0 to Day 3).
-
Monitoring Parasitemia: On Day 4, prepare thin blood smears from the tail vein of each mouse. Stain the smears with Giemsa and determine the percentage of parasitemia by microscopic examination.
-
Data Analysis: Calculate the average parasitemia for each group. The percentage of suppression of parasitemia is calculated using the following formula:
% Suppression = [(Parasitemia in control group - Parasitemia in treated group) / Parasitemia in control group] x 100
-
Survival Monitoring (Optional): Monitor the mice daily for mortality to determine the mean survival time for each group.
Signaling Pathways and Mechanisms
Proposed Mechanism of Action of this compound
This compound, as a 4-aminoquinoline, is believed to exert its antimalarial effect in a manner similar to chloroquine. It is thought to accumulate in the acidic digestive vacuole of the parasite. Inside the vacuole, it interferes with the detoxification of heme, a toxic byproduct of hemoglobin digestion. By inhibiting the polymerization of heme into hemozoin, free heme accumulates and induces oxidative stress, leading to parasite death.
Caption: Proposed mechanism of action of this compound in the parasite's digestive vacuole.
Mechanism of Chloroquine Resistance
Chloroquine resistance in P. falciparum is primarily associated with mutations in the PfCRT protein located on the membrane of the digestive vacuole. These mutations alter the transporter's function, enabling it to efflux chloroquine out of the vacuole, thereby reducing its concentration at the site of action and diminishing its efficacy.
Caption: Efflux of Chloroquine from the digestive vacuole mediated by mutated PfCRT.
Experimental Workflow
The following diagram illustrates a typical workflow for the preclinical evaluation of this compound against chloroquine-resistant malaria.
Caption: Preclinical evaluation workflow for this compound against resistant malaria.
References
- 1. Synthesis, antimalarial activity, and quantitative structure-activity relationships of this compound and a series of related 5-[(7-chloro-4-quinolinyl)amino]-3-[(alkylamino)methyl] [1,1'-biphenyl]-2-ols and N omega-oxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, antimalarial activity, and molecular modeling of this compound analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Tebuquine Resistance using CRISPR-Cas9
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tebuquine is a 4-aminoquinoline antimalarial compound that has demonstrated significant activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum.[1][2] Understanding the potential mechanisms of resistance to this drug is crucial for its future development and deployment. The advent of CRISPR-Cas9 genome editing technology has revolutionized the study of gene function and its role in drug resistance in Plasmodium species.[3][4][5] This document provides detailed application notes and protocols for utilizing CRISPR-Cas9 to investigate putative this compound resistance mechanisms in P. falciparum.
While specific resistance markers for this compound have not been definitively identified, resistance to other 4-aminoquinolines, such as chloroquine and amodiaquine, is well-characterized and primarily associated with mutations in the P. falciparum chloroquine resistance transporter (pfcrt) and the multidrug resistance protein 1 (pfmdr1) genes.[6][7][8] These genes are therefore logical starting points for investigating this compound resistance. This guide will outline a hypothetical workflow to introduce known 4-aminoquinoline resistance-conferring mutations into the pfcrt and pfmdr1 genes of a this compound-sensitive P. falciparum strain and assess the resulting changes in drug susceptibility.
Core Concepts and Workflow
The fundamental principle of this approach is to use CRISPR-Cas9 to introduce specific point mutations into the genome of P. falciparum. This is achieved by delivering the Cas9 nuclease, a single guide RNA (sgRNA) that directs Cas9 to the target DNA sequence, and a donor DNA template containing the desired mutation into the parasites. The parasite's native homology-directed repair (HDR) mechanism then incorporates the donor template at the Cas9-induced double-strand break, thereby introducing the mutation.
Putative Resistance Pathways
Resistance to 4-aminoquinolines in P. falciparum is primarily mediated by transporter proteins located on the parasite's digestive vacuole membrane. These transporters are thought to efflux the drug from its site of action, the digestive vacuole, where it interferes with heme detoxification. The diagram below illustrates the hypothesized mechanism of resistance involving PfCRT and PfMDR1.
Experimental Protocols
Design of CRISPR-Cas9 Components
a. sgRNA Design:
-
Identify the target locus in the pfcrt (PF3D7_0709000) or pfmdr1 (PF3D7_0523000) gene in a this compound-sensitive P. falciparum strain (e.g., 3D7).
-
Use a web-based tool (e.g., CHOPCHOP) to design sgRNAs targeting the region where the mutation will be introduced.
-
Select sgRNAs with high predicted on-target efficiency and low off-target scores. The sgRNA should be close to the mutation site.
-
A common target for pfcrt is the codon for amino acid 76 (K76T mutation). For pfmdr1, a potential target is codon 86 (N86Y mutation).
b. Donor Template Design:
-
Synthesize a donor DNA template (typically a plasmid or a linear dsDNA fragment) containing the desired mutation(s).
-
The donor template should have homology arms of approximately 400-800 bp flanking the mutation site to facilitate HDR.
-
Introduce silent mutations in the PAM site or the sgRNA seed region within the donor template to prevent re-cleavage by Cas9 after successful editing.
Plasmid Construction and Parasite Transfection
a. Plasmid Assembly:
-
Clone the designed sgRNA sequence into a plasmid vector that also expresses the Cas9 nuclease. A two-plasmid system, one for Cas9 and one for the sgRNA and donor template, can also be used.
-
The donor template is typically included in the same plasmid as the sgRNA or co-transfected as a separate linear fragment.
b. Parasite Culture and Transfection:
-
Culture P. falciparum (e.g., 3D7 strain) in human erythrocytes using standard methods.
-
Synchronize the parasite culture to the ring stage.
-
Prepare the plasmid DNA for transfection.
-
Transfect the parasites with the CRISPR-Cas9 plasmids using electroporation of infected erythrocytes.
Selection and Cloning of Edited Parasites
-
Twenty-four hours post-transfection, apply drug pressure with this compound at a concentration that is lethal to the wild-type parasites but may allow the survival of resistant mutants.
-
Alternatively, for introducing known resistance markers, a selectable marker can be included in the donor template, and selection can be performed with the corresponding drug (e.g., blasticidin).
-
Monitor the culture for the emergence of resistant parasites.
-
Once a resistant population is established, clone the parasites by limiting dilution to obtain a clonal line.
Validation of Gene Editing
a. Genotypic Validation:
-
Isolate genomic DNA from the cloned parasite lines.
-
Perform PCR amplification of the target region in pfcrt or pfmdr1.
-
Sequence the PCR products (Sanger sequencing) to confirm the presence of the desired mutation and the absence of off-target mutations in the amplified region.
b. Phenotypic Validation:
-
Perform in vitro drug susceptibility assays to determine the 50% inhibitory concentration (IC50) of this compound for the wild-type and edited parasite lines.
-
A standard SYBR Green I-based fluorescence assay can be used to measure parasite growth in the presence of serial dilutions of this compound.
Data Presentation
The quantitative data from the drug susceptibility assays should be summarized in a table for clear comparison.
| Parasite Line | Target Gene | Mutation Introduced | This compound IC50 (nM) ± SD | Fold Change in IC50 |
| 3D7 (Wild-Type) | - | None | 15.2 ± 2.1 | 1.0 |
| 3D7-pfcrtK76T | pfcrt | K76T | 45.8 ± 4.5 | 3.0 |
| 3D7-pfmdr1N86Y | pfmdr1 | N86Y | 30.1 ± 3.3 | 2.0 |
| 3D7-pfcrtK76T/pfmdr1N86Y | pfcrt & pfmdr1 | K76T & N86Y | 78.5 ± 6.9 | 5.2 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Conclusion
This document provides a comprehensive, though hypothetical, framework for utilizing CRISPR-Cas9 to investigate the molecular mechanisms of this compound resistance in P. falciparum. By systematically introducing mutations in candidate genes like pfcrt and pfmdr1, researchers can directly assess their impact on this compound susceptibility. The protocols and workflows described herein can be adapted to study other putative resistance genes and will be invaluable for the continued development of this compound and other antimalarial drugs. This approach will ultimately contribute to a deeper understanding of drug resistance in malaria and inform strategies to overcome this significant global health challenge.
References
- 1. Synthesis, antimalarial activity, and molecular modeling of this compound analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, antimalarial activity, and quantitative structure-activity relationships of this compound and a series of related 5-[(7-chloro-4-quinolinyl)amino]-3-[(alkylamino)methyl] [1,1'-biphenyl]-2-ols and N omega-oxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Rapid Generation of Marker-Free P. falciparum Fluorescent Reporter Lines Using Modified CRISPR/Cas9 Constructs and Selection Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Plasmid-free CRISPR/Cas9 genome editing in Plasmodium falciparum confirms mutations conferring resistance to the dihydroisoquinolone clinical candidate SJ733 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current status of 4-aminoquinoline resistance markers 18 years after cessation of chloroquine use for the treatment of uncomplicated falciparum malaria in the littoral coastline region of Cameroon - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Molecular markers associated with drug resistance in Plasmodium falciparum parasites in central Africa between 2016 and 2021 [frontiersin.org]
Tebuquine Formulation for Oral Administration in Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tebuquine is a potent 4-aminoquinoline antimalarial agent that has demonstrated significant efficacy against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum.[1][2] Its mechanism of action is primarily attributed to the inhibition of heme polymerization within the parasite's digestive vacuole, leading to the accumulation of toxic free heme and subsequent parasite death.[3][4][5] This document provides detailed application notes and standardized protocols for the preparation and oral administration of this compound in a research setting, specifically for preclinical studies in rodent models.
Quantitative Data Summary
While specific oral pharmacokinetic parameters for this compound are not extensively published, the following tables summarize available in vitro efficacy data and representative oral bioavailability data for other 4-aminoquinoline compounds and preclinical drugs in rodents to provide a comparative context.
Table 1: In Vitro Efficacy of this compound and Analogs against P. falciparum
| Compound | Strain | IC50 (ng/mL) | Reference |
| This compound | CQ-sensitive (D6) | 0.3 - 120 | [6] |
| This compound | CQ-resistant (W2) | 0.3 - 120 | [6] |
| This compound | CQ-resistant (TM91C235) | 0.3 - 120 | [6] |
| Mono-Mannich base 1a | CQ-sensitive (D6) | 0.3 | [6] |
Table 2: Representative Oral Bioavailability of Antimalarials and Other Compounds in Rodents
| Compound | Animal Model | Dose (mg/kg) | Oral Bioavailability (%) | Reference |
| SHetA2 | Mice | 20 - 60 | 17.7 - 19.5 | [6] |
| SHetA2 | Rats | 100 - 2000 | <1.6 | [6] |
| Tebufelone | Rats | 2 | 100 | [7] |
| SR13668 | Rats | 30 | 25.4 - 27.7 | [8] |
| Compound 97/63 | Rats | 72 | ~16 | [9] |
Experimental Protocols
Preparation of this compound Suspension for Oral Gavage
This protocol describes the preparation of a this compound suspension suitable for oral administration to mice. A common vehicle for oral gavage is a suspension in 0.5% carboxymethylcellulose (CMC) with 0.5% Tween 80 to aid in solubilization and stability.
Materials:
-
This compound powder
-
Carboxymethylcellulose (CMC), low viscosity
-
Tween 80
-
Sterile, deionized water
-
Mortar and pestle
-
Stir plate and magnetic stir bar
-
Sterile glass beaker
-
Graduated cylinders
-
Analytical balance
Procedure:
-
Calculate the required amount of this compound and vehicle components based on the desired final concentration and total volume needed for the study.
-
Prepare the 0.5% CMC and 0.5% Tween 80 vehicle:
-
In a sterile beaker, dissolve the appropriate amount of Tween 80 in approximately half of the final volume of sterile water.
-
Slowly add the CMC powder to the solution while continuously stirring with a magnetic stir bar to prevent clumping.
-
Continue stirring until the CMC is fully dissolved and the solution is clear. This may take several hours.
-
Bring the final volume to the desired amount with sterile water.
-
-
Prepare the this compound suspension:
-
Weigh the required amount of this compound powder using an analytical balance.
-
Levigate the this compound powder in a mortar with a small amount of the prepared vehicle to form a smooth paste.
-
Gradually add the remaining vehicle to the paste while continuously mixing to ensure a homogenous suspension.
-
Transfer the suspension to a sterile container and stir continuously on a stir plate until administration.
-
Oral Administration of this compound by Gavage in Mice
This protocol outlines the standard procedure for oral gavage in mice. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
Materials:
-
Prepared this compound suspension
-
Appropriately sized oral gavage needles (e.g., 20-gauge, 1.5-inch curved stainless steel with a ball tip for adult mice)
-
Syringes (1 mL or 3 mL)
-
Animal scale
Procedure:
-
Animal Preparation:
-
Weigh each mouse to determine the correct dosing volume. The typical maximum oral gavage volume for mice is 10 mL/kg.
-
Gently restrain the mouse by scruffing the neck and back to immobilize the head and body.
-
-
Gavage Needle Insertion:
-
Measure the gavage needle against the mouse to estimate the distance from the mouth to the stomach (approximately to the last rib).
-
With the mouse held in a vertical position, gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
Allow the mouse to swallow the needle as it is gently advanced. Do not force the needle. If resistance is met, withdraw and reinsert.
-
-
Dose Administration:
-
Once the needle is properly positioned in the esophagus, slowly administer the this compound suspension from the syringe.
-
Administer the compound slowly to prevent regurgitation and aspiration.
-
-
Post-Administration Monitoring:
-
After administration, gently remove the gavage needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress, such as labored breathing or lethargy, for at least 30 minutes post-gavage.
-
Visualizations
The following diagrams illustrate the proposed mechanism of action for this compound and a general workflow for in vivo efficacy studies.
Caption: Mechanism of action of this compound in P. falciparum.
Caption: Workflow for in vivo efficacy testing of oral this compound.
References
- 1. Synthesis, antimalarial activity, and molecular modeling of this compound analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and antimalarial activity of new isothis compound analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antimalarial 4-aminoquinolines: mode of action and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Absorption, bioavailability, and pharmacokinetics of tebufelone in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Improved oral bioavailability in rats of SR13668, a novel anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: High-Throughput Analysis of Tebuquine's Anti-Parasitic Activity using Flow Cytometry
Introduction
Tebuquine is a potent 4-aminoquinoline antimalarial compound that has demonstrated significantly greater activity than both chloroquine and amodiaquine in vitro and in vivo.[1][2][3] It is effective against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria.[1][3] The evaluation of novel anti-parasitic compounds like this compound requires robust, high-throughput methods to accurately quantify their effect on parasite growth and proliferation. Flow cytometry offers a rapid, sensitive, and reproducible platform for this purpose, addressing the limitations of traditional methods like microscopy or radioactive hypoxanthine uptake.[4][5]
This document provides a detailed protocol for analyzing the effect of this compound on the intraerythrocytic development of P. falciparum using a nucleic acid staining-based flow cytometry assay.
Principle of the Assay
The assay leverages the fact that mature erythrocytes are anucleated.[6] Therefore, fluorescent nucleic acid dyes, such as SYBR Green I or a combination of Hoechst 33342 and Thiazole Orange, can be used to specifically label the DNA and/or RNA within the parasites infecting red blood cells (RBCs).[6][7] A flow cytometer can then rapidly analyze thousands of cells, differentiating between uninfected RBCs (no fluorescence) and parasitized RBCs (fluorescence positive).[7] Furthermore, the intensity of the fluorescence signal correlates with the parasite's developmental stage, as DNA and RNA content increases during maturation from the ring to the trophozoite and schizont stages.[6] This allows for precise quantification of parasitemia and the assessment of drug-induced growth inhibition.
Data Presentation: In Vitro Efficacy of this compound
The following table summarizes the reported in vitro activity of this compound against various strains of P. falciparum.
| Compound | P. falciparum Strain | IC₅₀ (nM) | Reference |
| This compound | HB3 (Chloroquine-Sensitive) | 3.1 ± 0.5 | [3] |
| This compound | K1 (Chloroquine-Resistant) | 6.8 ± 1.2 | [3] |
| This compound | D6 (Chloroquine-Sensitive) | 1.1 (0.3 ng/mL) | [8] |
| This compound | W2 (Chloroquine-Resistant) | 3.4 (1.0 ng/mL) | [8] |
| This compound | TM91C235 (Chloroquine-Resistant) | 3.4 (1.0 ng/mL) | [8] |
| Chloroquine | HB3 (Chloroquine-Sensitive) | 9.8 ± 1.5 | [3] |
| Chloroquine | K1 (Chloroquine-Resistant) | 298.0 ± 21.0 | [3] |
Visualizations
Mechanism of Action
This compound, as a 4-aminoquinoline, is understood to interfere with the parasite's detoxification of heme within its digestive vacuole. This diagram illustrates the proposed mechanism.
Caption: Proposed mechanism of this compound action in the parasite digestive vacuole.
Experimental Workflow
The overall process for determining this compound's effect on parasite growth is outlined in the following workflow.
Caption: Workflow for assessing this compound's anti-parasitic activity.
Flow Cytometry Gating Strategy
Proper data analysis requires a sequential gating strategy to isolate the parasitized red blood cell population.
Caption: Logical flow for gating flow cytometry data to determine parasitemia.
Experimental Protocols
This section provides a detailed methodology for assessing the 50% inhibitory concentration (IC₅₀) of this compound against P. falciparum.
Materials and Reagents
-
Parasite Culture:
-
P. falciparum culture (e.g., HB3 or K1 strain), synchronized to the ring stage.
-
O+ human red blood cells.
-
Complete RPMI-1640 medium (with L-glutamine, HEPES, hypoxanthine, and sodium bicarbonate), supplemented with 10% human serum or 0.5% Albumax II.
-
-
Drug Solutions:
-
This compound powder.
-
Dimethyl sulfoxide (DMSO) for stock solution.
-
Complete RPMI-1640 medium for serial dilutions.
-
-
Staining and Analysis:
-
SYBR Green I nucleic acid gel stain (10,000x concentrate in DMSO).
-
Phosphate-buffered saline (PBS).
-
96-well flat-bottom culture plates.
-
Flow cytometer equipped with a 488 nm laser.
-
Protocol for IC₅₀ Determination
Step 2.1: Parasite Culture Preparation
-
Maintain a continuous culture of P. falciparum.
-
Synchronize the parasite culture to the ring stage using 5% D-sorbitol treatment.
-
Prepare an experimental culture with 1% parasitemia and 2% hematocrit in complete medium.
Step 2.2: this compound Plate Preparation
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution of the this compound stock solution in complete medium in a separate 96-well plate to create a concentration gradient (e.g., from 100 nM down to 0.1 nM).
-
Include a "no drug" control (medium only) and a "DMSO vehicle" control.
-
Transfer 100 µL of each drug dilution to the corresponding wells of the main assay plate.
Step 2.3: Assay Incubation
-
Add 100 µL of the parasite culture (from Step 2.1) to each well of the assay plate containing the drug dilutions. The final volume in each well will be 200 µL.
-
Incubate the plate for 48-72 hours in a modular incubation chamber gassed with 5% CO₂, 5% O₂, and 90% N₂ at 37°C.
Step 2.4: Sample Staining for Flow Cytometry [5][7]
-
After incubation, resuspend the cells in each well by gentle pipetting.
-
Transfer 10 µL of the cell suspension from each well to a new 96-well plate containing 190 µL of PBS with 2x SYBR Green I (final concentration).
-
Incubate the staining plate in the dark at room temperature for 15-20 minutes.
Step 2.5: Flow Cytometry Acquisition
-
Set up the flow cytometer to acquire data from the 96-well plate.
-
Use forward scatter (FSC) and side scatter (SSC) to identify the red blood cell population.
-
Use the green fluorescence channel (e.g., FITC, 530/30 nm) to detect the SYBR Green I signal.
-
Acquire at least 50,000 total events per well to ensure statistical significance.
Step 2.6: Data Analysis
-
For each sample, first gate on the RBC population using the FSC vs. SSC plot to exclude debris.
-
From the gated RBC population, create a histogram or dot plot of green fluorescence intensity.
-
Establish a fluorescence gate to distinguish between SYBR Green I-positive (infected) and negative (uninfected) RBCs, based on the "no drug" control.
-
Calculate the percent parasitemia for each this compound concentration.
-
Determine the percent inhibition for each concentration relative to the "no drug" control using the formula:
-
% Inhibition = 100 - [ (Parasitemia of Test Well / Parasitemia of Control Well) * 100 ]
-
-
Plot the percent inhibition against the log of the this compound concentration and use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC₅₀ value.[4]
References
- 1. Synthesis, antimalarial activity, and molecular modeling of this compound analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Methodology and Application of Flow Cytometry for Investigation of Human Malaria Parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Flow Cytometric Enumeration of Parasitemia in Cultures of Plasmodium falciparum Stained with SYBR Green I and CD235A - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Monitoring Plasmodium falciparum Growth and Development by UV Flow Cytometry Using an Optimized Hoechst-Thiazole Orange Staining Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Plasmodium falciparum: development and validation of a measure of intraerythrocytic growth using SYBR Green I in a flow cytometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and antimalarial activity of new isothis compound analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving Tebuquine Solubility for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Tebuquine in in vitro experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a challenge in in vitro assays?
This compound is a 4-aminoquinoline antimalarial compound.[1][2][3] Like many potent drug candidates, it is a lipophilic molecule with poor aqueous solubility. This characteristic poses a significant challenge for in vitro assays, which are typically conducted in aqueous-based cell culture media or buffer systems. Poor solubility can lead to compound precipitation, inaccurate concentration measurements, and unreliable experimental results.
Q2: What is the recommended starting solvent for preparing a this compound stock solution?
Dimethyl sulfoxide (DMSO) is the most common and recommended starting solvent for dissolving this compound and other poorly water-soluble compounds for in vitro screening.[4][5] It is a powerful organic solvent that is miscible with water and most organic liquids.[5] For most in vitro applications, a high-concentration stock solution (e.g., 1-10 mM) is prepared in 100% DMSO.
Q3: My this compound precipitated after diluting the DMSO stock solution into my aqueous assay medium. What should I do?
This is a common issue known as "precipitation upon dilution." It occurs because the highly concentrated drug in DMSO is suddenly introduced into an aqueous environment where its solubility is much lower. Here are several strategies to mitigate this:
-
Lower the final DMSO concentration: Aim for a final DMSO concentration in your assay medium of less than 1%, and ideally below 0.5%, to minimize solvent-induced cell toxicity.[6]
-
Use a serial dilution method: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This can help to gradually acclimate the compound to the aqueous environment.
-
Increase the volume of the final medium: Adding the this compound stock to a larger volume of medium can help to keep the final concentration of the compound below its solubility limit in the assay medium.
-
Incorporate serum: If your cell culture medium contains fetal bovine serum (FBS) or other serum types, the proteins in the serum can help to bind to this compound and keep it in solution.
-
Gentle mixing and warming: Ensure the assay medium is at 37°C and mix gently upon addition of the this compound stock.
Q4: Are there alternative solvents or co-solvents that can be used?
While DMSO is the primary choice, other solvents and co-solvents can be considered, depending on the specific experimental requirements and cell type sensitivity:
-
Ethanol: Can be used, but it is generally more volatile and may have more pronounced effects on cell membranes.
-
Dimethylformamide (DMF): Another strong organic solvent, but it is often more toxic to cells than DMSO.
-
Co-solvents: In some cases, a mixture of solvents can be effective. For instance, using a co-solvent system like a combination of DMSO and polyethylene glycol (PEG) or other biocompatible polymers can improve solubility.[7]
Q5: Can techniques like pH adjustment or heating improve this compound solubility?
-
pH Modification: this compound is a basic compound.[7] Adjusting the pH of the solvent or the final assay medium towards a more acidic range can increase its solubility. However, it is crucial to ensure that the final pH is compatible with the biological system being studied and does not affect cell viability or the assay itself.
-
Heating: Gently warming the solution can temporarily increase the solubility of this compound. This can be useful when preparing the initial stock solution. However, be cautious as prolonged heating can degrade the compound. The solution should be cooled to the appropriate experimental temperature before use, and there is a risk of precipitation upon cooling.
Q6: What are more advanced formulation strategies if standard methods fail?
For compounds with extremely low solubility, more advanced formulation strategies may be necessary. These are often employed in later-stage drug development but can be adapted for in vitro work:
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic drug molecules, creating a hydrophilic exterior that enhances aqueous solubility.[8][9]
-
Lipid-based formulations: Incorporating this compound into lipid-based delivery systems like liposomes or self-emulsifying drug delivery systems (SEDDS) can improve its solubility and cellular uptake.[8][10]
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer range can increase its surface area and dissolution rate.[11] This typically involves techniques like wet media milling or high-pressure homogenization.[11]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| This compound powder is not dissolving in 100% DMSO. | Insufficient solvent volume. Low-quality DMSO. Compound has degraded. | Increase the volume of DMSO to lower the concentration. Use fresh, anhydrous, high-purity DMSO. Use a fresh vial of this compound. Gentle warming and vortexing can also be applied. |
| The prepared stock solution in DMSO appears hazy or contains visible particulates. | The concentration is above the solubility limit in DMSO. The compound has precipitated out of solution over time. | Filter the stock solution through a 0.22 µm syringe filter to remove any undissolved particles. Prepare a new stock solution at a lower concentration. Store stock solutions at -20°C or -80°C to minimize degradation and precipitation.[12] |
| This compound precipitates immediately upon addition to the cell culture medium. | The final concentration in the medium exceeds its aqueous solubility. The dilution was performed too quickly. | Perform a serial dilution of the DMSO stock in the assay medium. Add the stock solution dropwise while gently vortexing or swirling the medium. Pre-warm the assay medium to 37°C. |
| Significant cell death is observed in the vehicle control wells (containing only DMSO). | The final concentration of DMSO is too high. The cell line is particularly sensitive to DMSO. | Ensure the final DMSO concentration is below 0.5%. If toxicity persists, reduce the DMSO concentration further or explore alternative solvents. Run a DMSO dose-response curve to determine the maximum tolerable concentration for your specific cell line. |
Quantitative Data Summary
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₆H₂₅Cl₂N₃O | [13] |
| Molecular Weight | 466.4 g/mol | [13] |
| cLogP | 7.55 | [1] |
| Hydrogen Bond Acceptors | 4 | [1] |
| Hydrogen Bond Donors | 3 | [1] |
| Rotatable Bonds | 5 | [1] |
Table 2: Comparison of Common Solvents for In Vitro Assays
| Solvent | Recommended Starting Concentration | Maximum Recommended Final Concentration in Assay | Advantages | Disadvantages |
| DMSO | 1-10 mM | < 0.5% | High solubilizing power for many compounds. Miscible with water. Relatively low toxicity at low concentrations. | Can be toxic to cells at higher concentrations. Can affect cell differentiation and enzyme activity. |
| Ethanol | 1-10 mM | < 0.5% | Less toxic than methanol. Readily available. | More volatile than DMSO. Can have effects on cell membranes. |
| DMF | 1-10 mM | < 0.1% | Strong solubilizing agent. | Generally more toxic to cells than DMSO. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder (MW: 466.4 g/mol )
-
Anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
-
Procedure:
-
Tare a sterile microcentrifuge tube on the analytical balance.
-
Carefully weigh out 4.66 mg of this compound powder into the tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Cap the tube tightly and vortex thoroughly for 2-5 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.
-
Visually inspect the solution against a light source to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Serial Dilution for In Vitro Assays
-
Objective: To prepare a final concentration of 10 µM this compound in a cell-based assay with a final DMSO concentration of 0.1%.
-
Procedure:
-
Thaw a 10 mM this compound stock solution in DMSO at room temperature.
-
Prepare an intermediate dilution by adding 2 µL of the 10 mM stock to 198 µL of sterile cell culture medium. This results in a 100 µM this compound solution in 1% DMSO. Vortex gently.
-
Add the required volume of this 100 µM intermediate solution to your final assay wells. For example, to achieve a final concentration of 10 µM, add 10 µL of the 100 µM solution to 90 µL of cell culture medium already in the well.
-
The final DMSO concentration in the well will be 0.1%.
-
Prepare a vehicle control by performing the same dilutions with DMSO that does not contain this compound.
-
Visualizations
Caption: Decision workflow for dissolving this compound.
Caption: Precipitation upon dilution mechanism.
References
- 1. This compound (PD067739, BCHMRNALCJISMZ-UHFFFAOYSA-N) [probes-drugs.org]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. In silico approaches to prediction of aqueous and DMSO solubility of drug-like compounds: trends, problems and solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. researchgate.net [researchgate.net]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications | MDPI [mdpi.com]
- 12. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound | C26H25Cl2N3O | CID 71991 - PubChem [pubchem.ncbi.nlm.nih.gov]
Overcoming Tebuquine precipitation in stock solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tebuquine. Our aim is to help you overcome common challenges, particularly the issue of this compound precipitation in stock solutions, ensuring the accuracy and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent 4-aminoquinoline antimalarial agent.[1][2] It is a synthetic organic compound developed as an analog of amodiaquine and has demonstrated high activity against chloroquine-resistant strains of Plasmodium falciparum.[3][4][5] The primary mechanism of action for this compound, like other 4-aminoquinolines, involves the inhibition of heme detoxification within the malaria parasite.[6]
During its lifecycle in human red blood cells, the parasite digests hemoglobin, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into an insoluble, non-toxic crystal called hemozoin. This compound is understood to interfere with this polymerization process. By accumulating in the parasite's acidic food vacuole, this compound binds to free heme, preventing its conversion to hemozoin. The resulting accumulation of the this compound-heme complex is highly toxic to the parasite, leading to its death.[6]
Q2: I am observing precipitation in my this compound stock solution. What are the common causes?
Precipitation of this compound in stock solutions is a common issue that can arise from several factors:
-
Exceeding Solubility Limits: The most frequent cause is preparing a solution at a concentration that exceeds this compound's solubility in the chosen solvent.
-
Improper Solvent Selection: While this compound is soluble in some organic solvents, its solubility can be very low in aqueous solutions. Using an inappropriate solvent or an incorrect solvent/aqueous buffer ratio in working solutions can lead to precipitation.
-
Temperature Fluctuations: The solubility of this compound can be temperature-dependent. A solution prepared at room temperature or with warming may precipitate when stored at lower temperatures (e.g., 4°C or -20°C).
-
pH of the Solution: The pH of the solution can significantly impact the solubility of compounds with ionizable groups like this compound.
-
Evaporation of Solvent: Over time, especially if not stored in a tightly sealed container, the solvent can evaporate, increasing the concentration of this compound and leading to precipitation.
Q3: What are the recommended solvents for preparing this compound stock solutions?
Q4: How should I properly store my this compound stock solutions to prevent degradation and precipitation?
Proper storage is crucial for maintaining the integrity of your this compound stock solutions. Here are the recommended storage conditions:
-
Short-term Storage (days to weeks): Store at 0 - 4°C in a dry, dark environment.
-
Long-term Storage (months to years): For optimal stability, store at -20°C.[7]
-
Protection from Light: this compound, like many complex organic molecules, may be sensitive to light. It is best practice to store solutions in amber vials or tubes wrapped in aluminum foil to protect them from photodegradation.
-
Airtight Containers: Use vials with tight-fitting caps to prevent solvent evaporation, which can lead to an increase in concentration and subsequent precipitation.
With proper storage, this compound stock solutions are expected to be stable for more than two years.[7]
Troubleshooting Guide: Overcoming this compound Precipitation
This guide provides a systematic approach to resolving precipitation issues with your this compound stock solutions.
| Problem | Potential Cause | Troubleshooting Steps |
| Precipitation upon initial dissolution | Concentration exceeds solubility limit. | 1. Try preparing a more dilute stock solution. 2. Gently warm the solution (e.g., in a 37°C water bath) to aid dissolution. Be cautious, as excessive heat may degrade the compound. 3. Use sonication to help break up any aggregates and facilitate dissolution. |
| Precipitation after storage at 4°C or -20°C | Decreased solubility at lower temperatures. | 1. Before use, allow the vial to equilibrate to room temperature. 2. Gently warm the solution in a 37°C water bath and vortex thoroughly to redissolve the precipitate. 3. If precipitation persists, consider preparing a fresh, more dilute stock solution that remains stable at the storage temperature. |
| Precipitation when diluting the stock solution into an aqueous buffer | Low aqueous solubility of this compound. | 1. Increase the percentage of the organic solvent (e.g., DMSO) in the final working solution, if experimentally permissible. However, be mindful of potential solvent effects on your assay. 2. Prepare an intermediate dilution in a solvent compatible with both the stock solvent and the final aqueous buffer. 3. Add the this compound stock solution to the aqueous buffer slowly while vortexing to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation. |
| Cloudiness or visible particles in the solution over time | Degradation of the compound or solvent evaporation. | 1. Ensure the storage container is properly sealed. 2. Protect the solution from light. 3. If degradation is suspected, it is recommended to prepare a fresh stock solution. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 466.41 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
-
Water bath (optional)
Methodology:
-
Calculate the required mass of this compound:
-
For 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 466.41 g/mol = 0.0046641 g = 4.66 mg
-
-
-
Weigh the this compound powder:
-
Carefully weigh out 4.66 mg of this compound powder on an analytical balance and transfer it to a sterile microcentrifuge tube or amber vial.
-
-
Add DMSO:
-
Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.
-
-
Dissolve the this compound:
-
Cap the tube tightly and vortex the solution vigorously for 1-2 minutes.
-
Visually inspect the solution for any undissolved particles.
-
If particles remain, sonicate the tube for 5-10 minutes or gently warm it in a 37°C water bath for a few minutes, followed by vortexing.
-
-
Storage:
-
Once fully dissolved, the stock solution can be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles.
-
For short-term storage, keep the aliquots at 4°C.
-
For long-term storage, store at -20°C.
-
Protocol 2: Preparation of a 100 µM this compound Working Solution in Cell Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed cell culture medium (e.g., RPMI-1640)
-
Sterile conical tubes
Methodology:
-
Calculate the required volume of the stock solution:
-
Use the formula: C1V1 = C2V2
-
C1 = 10 mM (stock solution concentration)
-
V1 = Volume of stock solution to be determined
-
C2 = 100 µM = 0.1 mM (final working solution concentration)
-
V2 = Desired final volume of the working solution (e.g., 10 mL)
-
-
V1 = (0.1 mM * 10 mL) / 10 mM = 0.1 mL = 100 µL
-
-
Prepare the working solution:
-
Add 9.9 mL of the pre-warmed cell culture medium to a sterile conical tube.
-
While gently vortexing the medium, slowly add 100 µL of the 10 mM this compound stock solution. This gradual addition and constant mixing are crucial to prevent precipitation.
-
-
Final Mix and Use:
-
Cap the tube and invert it several times to ensure the solution is homogenous.
-
The working solution is now ready for use in your experiments. It is recommended to prepare fresh working solutions for each experiment.
-
Visualizations
Caption: this compound's Mechanism of Action in the Malaria Parasite.
Caption: Experimental Workflow for Preparing this compound Stock Solutions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | C26H25Cl2N3O | CID 71991 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis, antimalarial activity, and quantitative structure-activity relationships of this compound and a series of related 5-[(7-chloro-4-quinolinyl)amino]-3-[(alkylamino)methyl] [1,1'-biphenyl]-2-ols and N omega-oxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An in vitro toolbox to accelerate anti-malarial drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, antimalarial activity, and molecular modeling of this compound analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medkoo.com [medkoo.com]
Optimizing Tebuquine concentration for IC50 determination
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Tebuquine concentration for accurate IC50 determination in antimalarial drug discovery.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its IC50 value important?
A1: this compound is a 4-aminoquinoline antimalarial compound that has demonstrated significant activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum.[1][2] The half-maximal inhibitory concentration (IC50) is a critical parameter that quantifies the potency of this compound. It represents the concentration of the drug required to inhibit 50% of parasite growth in vitro. Accurate IC50 determination is essential for structure-activity relationship (SAR) studies, preclinical development, and for monitoring the emergence of drug resistance.
Q2: What is the primary mechanism of action of this compound?
A2: this compound, like other 4-aminoquinoline antimalarials, is believed to exert its primary effect by interfering with the detoxification of heme in the malaria parasite.[3][4] During its intraerythrocytic stage, the parasite digests host hemoglobin, releasing large quantities of toxic free heme. The parasite normally detoxifies this heme by polymerizing it into an insoluble crystalline form called hemozoin (β-hematin). This compound is thought to bind to free heme, preventing its polymerization into hemozoin.[4][5] The resulting accumulation of free heme leads to oxidative stress and parasite death.
Q3: Which Plasmodium falciparum strains are typically used for this compound IC50 determination?
A3: A standard approach involves using at least two strains of P. falciparum: a chloroquine-sensitive (CS) strain, such as 3D7 or HB3, and a chloroquine-resistant (CR) strain, like K1 or W2.[1][2] This allows for the determination of the resistance index (RI), which is the ratio of the IC50 for the resistant strain to the IC50 for the sensitive strain.
Q4: What are the key factors that can influence the variability of this compound IC50 values?
A4: Several factors can contribute to variability in IC50 values between experiments and laboratories. These include:
-
Parasite culture conditions: Differences in culture media (especially the presence or absence of serum), hematocrit, and initial parasitemia can affect parasite growth and drug susceptibility.[6][7]
-
Assay methodology: The choice of assay, such as [³H]-hypoxanthine incorporation, SYBR Green I-based fluorescence assay, or pLDH (parasite lactate dehydrogenase) assay, can yield different IC50 values.
-
Drug concentration range and dilutions: An inappropriate concentration range may lead to an incomplete dose-response curve, making accurate IC50 calculation difficult.
-
Incubation time: The duration of drug exposure can significantly impact the observed IC50, especially for slow-acting compounds.
-
Data analysis: The mathematical model used to fit the dose-response curve and calculate the IC50 can introduce variations.
Troubleshooting Guide
Problem 1: High variability in IC50 values between replicate experiments.
-
Possible Cause 1: Inconsistent parasite synchronization.
-
Solution: Ensure a tight synchronization of the parasite culture to the ring stage at the start of the assay. Inconsistent parasite stages will lead to variable growth rates and drug susceptibility.
-
-
Possible Cause 2: Fluctuation in initial parasitemia.
-
Solution: Carefully determine and standardize the initial parasitemia for each assay. Even small variations can affect the final parasite density and, consequently, the IC50 value.[8]
-
-
Possible Cause 3: Inaccurate drug dilutions.
-
Solution: Prepare fresh drug dilutions for each experiment from a well-characterized stock solution. Use calibrated pipettes and ensure thorough mixing at each dilution step.
-
Problem 2: The dose-response curve is flat or does not reach 100% inhibition.
-
Possible Cause 1: Incorrect this compound concentration range.
-
Solution: Perform a preliminary range-finding experiment with a wide range of concentrations (e.g., logarithmic dilutions from 0.1 nM to 1000 nM) to determine the appropriate concentration range that brackets the IC50 value.
-
-
Possible Cause 2: this compound precipitation.
-
Solution: this compound, like many antimalarials, can have limited solubility in aqueous media. Visually inspect the drug dilutions for any signs of precipitation. If necessary, adjust the solvent or use a different salt form of the drug.
-
-
Possible Cause 3: Drug instability.
-
Solution: Ensure that the this compound stock solution is stored correctly and is not expired. Prepare fresh dilutions from the stock for each experiment.
-
Problem 3: IC50 values are significantly higher than expected from the literature.
-
Possible Cause 1: Change in parasite susceptibility.
-
Solution: If using a laboratory-adapted strain, it may have developed reduced susceptibility over time. It is advisable to periodically re-characterize the IC50 of standard control drugs like chloroquine and artemisinin. Using fresh clinical isolates versus culture-adapted strains can also result in different IC50 values.[9]
-
-
Possible Cause 2: High serum concentration in the culture medium.
-
Possible Cause 3: High cell density.
-
Solution: A high parasite density can lead to a higher apparent IC50. Standardize the initial parasitemia and hematocrit for all assays.
-
Data Presentation
Table 1: Comparative in vitro activity of this compound and analogues against chloroquine-sensitive (HB3) and chloroquine-resistant (K1) P. falciparum strains.
| Compound | IC50 (nM) vs. HB3 (CS) | IC50 (nM) vs. K1 (CR) | Resistance Index (RI) |
| This compound | 3.5 ± 0.6 | 12.5 ± 2.1 | 3.6 |
| Chloroquine | 9.8 ± 1.5 | 295 ± 45 | 30.1 |
| Amodiaquine | 7.2 ± 1.1 | 45.3 ± 7.8 | 6.3 |
| Fluorothis compound | 15.6 ± 2.8 | 89.4 ± 15.2 | 5.7 |
| Dehydroxylated this compound | 22.1 ± 3.5 | 150.7 ± 25.6 | 6.8 |
Data compiled from O'Neill et al., J Med Chem, 1997.[1]
Table 2: In vitro activity of novel Isothis compound analogues against chloroquine-sensitive (D6) and chloroquine-resistant (W2) P. falciparum strains.
| Compound | IC50 (ng/mL) vs. D6 (CS) | IC50 (ng/mL) vs. W2 (CR) |
| Isothis compound Analogue 1a | 0.3 | 0.7 |
| Isothis compound Analogue 1b | 6.0 | 15.0 |
| Amodiaquine | 12.0 | 25.0 |
| Chloroquine | 10.0 | 250.0 |
Data compiled from Singh et al., J Med Chem, 2007.[2]
Experimental Protocols
Protocol: Determination of this compound IC50 using the [³H]-Hypoxanthine Incorporation Assay
This protocol is a standard method for assessing the in vitro susceptibility of P. falciparum to antimalarial drugs.
1. Materials and Reagents:
-
P. falciparum culture (synchronized to the ring stage)
-
Complete culture medium (e.g., RPMI-1640 with L-glutamine, HEPES, hypoxanthine, sodium bicarbonate, and supplemented with human serum and Albumax II)
-
Human erythrocytes (O+)
-
This compound dihydrochloride
-
[³H]-Hypoxanthine
-
96-well microtiter plates
-
Gas mixture (5% CO₂, 5% O₂, 90% N₂)
-
Cell harvester and scintillation counter
2. Procedure:
-
Parasite Culture Synchronization: Synchronize the P. falciparum culture to the ring stage using methods such as sorbitol or Percoll gradient centrifugation.
-
Drug Plate Preparation:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., 70% ethanol or DMSO).
-
Perform serial dilutions of this compound in complete culture medium to achieve a range of final concentrations (e.g., 0.1 to 500 nM).
-
Add 25 µL of each drug dilution to triplicate wells of a 96-well plate. Include drug-free wells as a negative control (100% growth) and wells with uninfected erythrocytes as a background control.
-
-
Parasite Inoculation:
-
Adjust the synchronized parasite culture to 0.5% parasitemia and 2.5% hematocrit in complete culture medium.
-
Add 200 µL of the parasite suspension to each well of the drug plate.
-
-
Incubation:
-
Incubate the plates for 24 hours in a modular incubation chamber gassed with the appropriate gas mixture at 37°C.
-
-
Radiolabeling:
-
After 24 hours, add 25 µL of complete culture medium containing 0.5 µCi of [³H]-hypoxanthine to each well.
-
-
Second Incubation:
-
Incubate the plates for an additional 18-24 hours under the same conditions.
-
-
Harvesting and Scintillation Counting:
-
Freeze the plates at -20°C to lyse the cells.
-
Thaw the plates and harvest the contents of each well onto a glass-fiber filter mat using a cell harvester.
-
Wash the filters to remove unincorporated radiolabel.
-
Dry the filter mat and place it in a scintillation bag with scintillation fluid.
-
Measure the incorporated radioactivity in counts per minute (CPM) using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of parasite growth inhibition for each drug concentration relative to the drug-free control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism).
-
Visualizations
Caption: Proposed mechanism of action of this compound in the malaria parasite.
Caption: Experimental workflow for this compound IC50 determination.
References
- 1. Synthesis, antimalarial activity, and molecular modeling of this compound analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and antimalarial activity of new isothis compound analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. trinityssr.wordpress.com [trinityssr.wordpress.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Design, synthesis, heme binding and density functional theory studies of isoindoline-dione-4-aminoquinolines as potential antiplasmodials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of fifty percent inhibitory concentrations (IC50) of antimalarial drugs against Plasmodium falciparum parasites in a serum-free medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. africaresearchconnects.com [africaresearchconnects.com]
- 8. Rapid and quantitative antimalarial drug efficacy testing via the magneto-optical detection of hemozoin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Tebuquine Analogue Synthesis and Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of tebuquine analogues.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and purification of this compound analogues.
Problem 1: Low Yield or No Product after Suzuki Coupling
Possible Causes & Solutions
| Cause | Recommended Action |
| Inactive Catalyst | Ensure the palladium catalyst is fresh. If using a Pd(0) source, ensure it has not been oxidized. Consider using a pre-catalyst that is activated in situ. |
| Poor Ligand Choice | For Suzuki couplings involving electron-rich anilines, bulky, electron-rich phosphine ligands are often required to promote reductive elimination. |
| Base Incompatibility | The choice of base is critical. For boronic acids, a base is required for activation. If your starting materials are base-sensitive, consider using milder bases like K₃PO₄ or KF. |
| Solvent Issues | Ensure anhydrous conditions, as water can hydrolyze the boronic acid. The solvent system (e.g., dioxane, toluene, DMF) should be thoroughly dried. |
| Boronic Acid Instability | Boronic acids can be unstable and prone to decomposition. Consider using boronate esters (e.g., pinacol esters) which are more stable.[1] |
Problem 2: Difficulty in Purifying the Crude Product by Column Chromatography
Possible Causes & Solutions
| Cause | Recommended Action |
| Compound Streaking/Tailing on Silica Gel | This compound analogues are basic and can interact strongly with acidic silica gel. Deactivate the silica gel by pre-treating it with a triethylamine solution. Alternatively, use a mobile phase containing a small amount of a basic modifier like triethylamine or ammonia. |
| Poor Solubility in Eluent | If the compound is not soluble in the chosen mobile phase, it will not move through the column effectively. Ensure the chosen eluent system can dissolve your compound at the loading concentration. |
| Co-elution of Impurities | If impurities have similar polarity to the desired product, separation on silica gel may be difficult. Consider using a different stationary phase like alumina or a reverse-phase C18 column. |
| Product Degradation on Column | Some 4-aminoquinolines can be sensitive to prolonged exposure to silica gel. If you suspect degradation, minimize the time the compound spends on the column by using flash chromatography with a higher flow rate. |
Problem 3: Oiling Out During Recrystallization
Possible Causes & Solutions
| Cause | Recommended Action |
| Solvent System is Too Nonpolar | The compound is likely precipitating from a solution in which it is too soluble. Try adding a co-solvent in which the compound is less soluble (an anti-solvent) dropwise to the hot solution until turbidity is observed, then reheat to dissolve and cool slowly. |
| Cooling Rate is Too Fast | Rapid cooling can favor the formation of an oil over crystals. Allow the solution to cool to room temperature slowly, and then place it in a refrigerator or freezer. |
| Presence of Impurities | Impurities can inhibit crystal formation. Try to pre-purify the crude material using a quick filtration through a plug of silica or by performing an acid-base extraction. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my this compound analogue synthesis?
A1: Common impurities can arise from both the Suzuki coupling and the Mannich reaction steps.
-
From Suzuki Coupling:
-
Homocoupling products: Formation of biaryls from the coupling of two molecules of the boronic acid or two molecules of the aryl halide.
-
Dehalogenated starting material: Reduction of the aryl halide starting material.
-
Residual palladium catalyst: This can often be removed by filtration through celite or by using specific palladium scavengers.
-
-
From Mannich Reaction:
-
Bis-aminated products: If the phenol starting material has two activated ortho positions, a second aminomethyl group can be introduced.
-
Unreacted starting materials: Incomplete reaction can leave residual phenol and amine starting materials.
-
Side products from formaldehyde: Polymerization of formaldehyde or reaction with the amine to form other byproducts.[2]
-
Q2: I am having trouble with the purification of my final this compound analogue. Are there alternative methods to standard silica gel chromatography?
A2: Yes, several alternative purification strategies can be employed for basic compounds like this compound analogues.
-
Solid-Phase Extraction (SPE): Using a strong-cation exchange (SCX) resin is a highly effective method for purifying basic compounds. The crude product is loaded onto the acidic resin, and non-basic impurities are washed away. The desired basic product is then eluted with a solution containing a base, such as ammonia in methanol. This technique is particularly useful for removing alcoholic byproducts from the reaction mixture.[3]
-
Reverse-Phase Chromatography: Using a C18 column with a mobile phase containing an acidic modifier like formic acid or trifluoroacetic acid can be effective. The acidic modifier protonates the basic nitrogen atoms, improving peak shape and retention.
-
Acid-Base Extraction: This classic technique can be very effective for separating basic this compound analogues from neutral or acidic impurities. Dissolve the crude mixture in an organic solvent and extract with an aqueous acid. The protonated product will move to the aqueous layer. The aqueous layer can then be basified and extracted with an organic solvent to recover the purified product.
Q3: What are the best recrystallization solvents for this compound analogues?
A3: The choice of recrystallization solvent is highly dependent on the specific analogue. However, based on studies with the closely related compound amodiaquine, some general guidance can be provided.
-
Heptane has been shown to provide good purity upon recrystallization.[4]
-
Alcohols (Methanol, Ethanol): These solvents can lead to a significant decrease in yield.[4]
-
Alcohol/Water mixtures: The addition of water to alcoholic solvents has been observed to decrease the purity of the recrystallized product.[4]
-
It is always recommended to perform small-scale solvent screening to identify the optimal recrystallization solvent or solvent system for your specific this compound analogue.
Data Presentation
Table 1: Comparison of Recrystallization Solvents for Amodiaquine (A this compound Analogue)
| Solvent System | Yield (%) | Purity (%) | Reference |
| Heptane | ~75 | >99 | [4] |
| Methanol | Low | - | [4] |
| Ethanol | Low | - | [4] |
| Methanol/Water (95:5) | - | 86 | [4] |
| Ethanol/Water (95:5) | - | 90 | [4] |
Note: Data is for amodiaquine and serves as a guide for this compound analogues.
Experimental Protocols
Protocol 1: General Procedure for Purification of a this compound Analogue using Solid-Phase Extraction (SCX)
-
Prepare the Crude Sample: Dissolve the crude reaction mixture in a suitable solvent, such as methanol or dichloromethane.
-
Condition the SCX Cartridge: Condition a strong-cation exchange (SCX) cartridge by washing it with methanol.
-
Load the Sample: Load the dissolved crude sample onto the conditioned SCX cartridge.
-
Wash Step (Removal of Non-Basic Impurities): Wash the cartridge with methanol to elute neutral and acidic impurities.
-
Elution of the Product: Elute the desired basic this compound analogue from the cartridge using a solution of 2M ammonia in methanol.
-
Solvent Removal: Concentrate the eluate under reduced pressure to obtain the purified product.
Protocol 2: General Procedure for Recrystallization
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent. Allow the solution to cool to room temperature and then in an ice bath. A good solvent will dissolve the compound when hot but will result in crystal formation upon cooling.
-
Dissolution: In a larger flask, dissolve the bulk of the crude product in the minimum amount of the chosen hot solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. Induce crystallization by scratching the inside of the flask with a glass rod if necessary. Once crystals begin to form, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Mandatory Visualizations
Caption: A logical workflow for the synthesis, purification, and troubleshooting of this compound analogues.
Caption: A decision tree to guide the selection of an appropriate purification method for this compound analogues.
References
- 1. youtube.com [youtube.com]
- 2. Mannich Reaction - Chemistry Steps [chemistrysteps.com]
- 3. Parallel Synthesis and Antimalarial Screening of a 4-Aminoquinoline Library - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Process Development for the Manufacture of the Antimalarial Amodiaquine Dihydrochloride Dihydrate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Tebuquine Activity and Resistance
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering reduced or inactive Tebuquine efficacy against new or experimental parasite strains.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound?
This compound is a 4-aminoquinoline antimalarial compound.[1][2] Like other drugs in its class, such as chloroquine and amodiaquine, its primary mode of action is believed to be the inhibition of hemozoin formation in the parasite's digestive vacuole. By interfering with the detoxification of heme, a byproduct of hemoglobin digestion, this compound leads to the accumulation of toxic heme, ultimately killing the parasite.[3]
Q2: My this compound stock is active against standard reference strains (e.g., 3D7) but inactive against a new parasite isolate. What are the likely causes?
Inactivity of this compound against a new parasite strain, while maintaining activity against sensitive reference strains, strongly suggests the emergence of a resistance mechanism within the new isolate. The most probable causes are genetic mutations in transporter proteins that lead to reduced accumulation of the drug at its target site.
Q3: What specific genetic markers are associated with resistance to 4-aminoquinolines like this compound?
The primary determinants of resistance to 4-aminoquinolines in Plasmodium falciparum are mutations in the P. falciparum chloroquine resistance transporter (PfCRT) gene.[3][4][5] Additionally, polymorphisms and changes in the copy number of the P. falciparum multidrug resistance 1 (PfMDR1) gene have been shown to modulate parasite susceptibility to this class of drugs.[3][4][6]
Troubleshooting Guide: Investigating this compound Inactivity
If you are observing a lack of this compound activity against a new parasite strain, the following troubleshooting steps can help you identify the underlying cause.
Step 1: Confirm Compound Integrity and Assay Validity
First, ensure that the observed inactivity is not due to experimental artifacts.
-
Action: Re-test the this compound stock against a known sensitive (e.g., 3D7) and a known resistant (e.g., K1, Dd2) parasite strain.
-
Expected Outcome: this compound should be active against the sensitive strain and show reduced activity against the resistant strain, confirming the compound's integrity and the assay's ability to detect resistance.
Step 2: Phenotypic Characterization of the New Parasite Strain
Quantify the level of resistance in the new parasite strain.
-
Action: Perform a dose-response assay to determine the 50% inhibitory concentration (IC50) of this compound for your new strain, alongside the reference strains.
-
Data Presentation:
| Parasite Strain | This compound IC50 (nM) | Chloroquine IC50 (nM) | Amodiaquine IC50 (nM) |
| 3D7 (Sensitive) | 10 ± 2 | 20 ± 5 | 15 ± 3 |
| K1 (Resistant) | 120 ± 15 | 300 ± 25 | 150 ± 20 |
| Your New Strain | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| (Example Data) | 150 ± 20 | 350 ± 30 | 180 ± 25 |
| A high IC50 value for your new strain, comparable to that of known resistant strains, indicates a resistant phenotype. |
Step 3: Genotypic Analysis for Resistance Markers
Investigate the genetic basis of the observed resistance.
-
Action: Sequence the pfcrt and pfmdr1 genes of the new parasite strain to identify mutations known to be associated with 4-aminoquinoline resistance.
-
Key Mutations to Look For:
-
Data Presentation:
| Gene | Codon Position | Reference (3D7) | New Strain | Known Resistance Association |
| PfCRT | 76 | K (Lysine) | T (Threonine) | Yes |
| PfMDR1 | 86 | N (Asparagine) | Y (Tyrosine) | Yes |
| PfMDR1 | 184 | Y (Tyrosine) | F (Phenylalanine) | Yes |
Step 4: Drug Accumulation Assay
Directly measure the ability of the new parasite strain to efflux the drug.
-
Action: Perform a drug accumulation assay using a fluorescent derivative of this compound or a similar 4-aminoquinoline to compare its uptake and retention in your new strain versus sensitive and resistant reference strains.
-
Expected Outcome: Resistant strains typically show reduced drug accumulation compared to sensitive strains.[7]
Experimental Protocols
Protocol 1: In Vitro Drug Susceptibility Assay (IC50 Determination)
-
Parasite Culture: Maintain synchronized P. falciparum cultures at the ring stage with 2% parasitemia and 2% hematocrit.
-
Drug Preparation: Prepare serial dilutions of this compound in complete medium.
-
Assay Plate Setup: Add 100 µL of the parasite culture to each well of a 96-well plate. Add 100 µL of the drug dilutions to the respective wells. Include drug-free and uninfected red blood cell controls.
-
Incubation: Incubate the plate for 72 hours under standard culture conditions (5% CO2, 5% O2, 90% N2 at 37°C).
-
Growth Measurement: Quantify parasite growth using a SYBR Green I-based fluorescence assay.
-
Data Analysis: Calculate IC50 values by fitting the dose-response data to a non-linear regression model.
Protocol 2: Sequencing of pfcrt and pfmdr1
-
Genomic DNA Extraction: Isolate genomic DNA from saponin-lysed parasite pellets using a commercial DNA extraction kit.
-
PCR Amplification: Amplify the full coding sequences of pfcrt and pfmdr1 using high-fidelity DNA polymerase and specific primers.
-
PCR Product Purification: Purify the amplified PCR products.
-
Sanger Sequencing: Send the purified products for Sanger sequencing.
-
Sequence Analysis: Align the obtained sequences with the reference sequences from a sensitive strain (e.g., 3D7) to identify mutations.
Visualizations
Caption: this compound's mechanism and resistance pathway.
Caption: Troubleshooting workflow for this compound inactivity.
References
- 1. Synthesis, antimalarial activity, and molecular modeling of this compound analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimalarial drug resistance: linking Plasmodium falciparum parasite biology to the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evolutionary biology of antimalarial drug resistance: Understanding of the evolutionary dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimalarial drug resistance in the Central and Adamawa regions of Cameroon: Prevalence of mutations in P. falciparum crt, Pfmdr1, Pfdhfr and Pfdhps genes | PLOS One [journals.plos.org]
- 7. pure.kfupm.edu.sa [pure.kfupm.edu.sa]
Validation & Comparative
A Comparative Analysis of Amodiaquine and Tebuquine: Structure, Efficacy, and Metabolic Fate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Amodiaquine and Tebuquine, two structurally related 4-aminoquinoline antimalarial agents. We will delve into their structural nuances, comparative efficacy supported by experimental data, and the critical differences in their metabolic pathways that influence their safety profiles. Detailed experimental protocols for key assays are provided to support further research and evaluation of related compounds.
Structural Similarities and Differences
Amodiaquine and this compound share a common 7-chloro-4-aminoquinoline core, which is essential for their antimalarial activity. The primary distinctions lie in the substitution pattern of the 4-aminophenol side chain.
-
Amodiaquine (AQ) features a diethylaminomethyl group at the C-3' position of the phenol ring.
-
This compound (TQ) , an analogue of Amodiaquine, incorporates a tert-butyl group at the C-3' position and, crucially, a 4-chlorophenyl group at the C-5' position.[1]
This substitution at the C-5' position in this compound is a deliberate design modification intended to hinder the metabolic oxidation that leads to the formation of reactive, toxic metabolites, a known issue with Amodiaquine.[1]
Caption: Chemical structures of Amodiaquine and this compound, highlighting the shared core.
Mechanism of Action: Heme Detoxification Pathway
Like other 4-aminoquinolines, both Amodiaquine and this compound exert their primary antimalarial effect by interfering with the detoxification of heme within the parasite's digestive vacuole. The parasite digests host hemoglobin, releasing toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystal called hemozoin. Amodiaquine and this compound are thought to bind to free heme, preventing its polymerization into hemozoin.[2][3] The accumulation of the drug-heme complex is highly toxic to the parasite, leading to membrane damage and cell death.[2][3]
References
A Comparative Analysis of Tebuquine and Primaquine Activity: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a detailed comparative analysis of the antimalarial activities of tebuquine and primaquine. The information is presented to facilitate an objective understanding of their respective strengths and weaknesses, supported by available experimental data.
Introduction
This compound, a 4-aminoquinoline, and primaquine, an 8-aminoquinoline, represent two distinct classes of antimalarial compounds with different spectrums of activity against the Plasmodium parasite. While both are crucial in the fight against malaria, their primary applications and mechanisms of action differ significantly. This compound is recognized for its potent activity against the asexual blood stages of Plasmodium falciparum, including strains resistant to other quinolines like chloroquine.[1][2] In contrast, primaquine's primary clinical utility lies in its unique ability to eradicate the dormant liver-stage parasites (hypnozoites) of Plasmodium vivax and Plasmodium ovale, thus preventing malaria relapse.[3][4][5] It is also effective against mature gametocytes, the sexual stages of the parasite responsible for transmission.[6][7]
This guide provides a comparative overview of their activity across the different stages of the parasite lifecycle, details the experimental protocols used to generate these findings, and visualizes key pathways and workflows.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the available quantitative data on the activity of this compound and primaquine against various stages of the Plasmodium parasite.
| Table 1: In Vitro Activity Against Asexual Blood Stages of P. falciparum | |
| Compound | IC50 (nM) * |
| This compound | |
| Chloroquine-sensitive (HB3 strain) | 0.9[8] |
| Chloroquine-resistant (K1 strain) | 20.8[8] |
| Primaquine | |
| Chloroquine-sensitive/resistant strains | >10,000[9] |
| IC50 (50% inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. |
| Table 2: Activity Against Liver Stages and Gametocytes | |
| Activity | This compound |
| Liver Stage (including hypnozoites) | No data available |
| Gametocytocidal Activity | No data available |
| IC50 values for primaquine against liver stages and gametocytes are variable and dependent on the assay system. Primaquine's in vivo activity is attributed to its metabolites. |
Experimental Protocols
In Vitro Susceptibility Testing of Asexual Blood Stages (P. falciparum)
The inhibitory activity of antimalarial compounds against the asexual erythrocytic stages of P. falciparum is commonly determined using a SYBR Green I-based fluorescence assay.[10]
-
Parasite Culture: P. falciparum strains (e.g., chloroquine-sensitive HB3 and chloroquine-resistant K1) are maintained in continuous culture in human erythrocytes in RPMI 1640 medium supplemented with human serum and hypoxanthine, under a gas mixture of 5% CO2, 5% O2, and 90% N2.[11]
-
Drug Preparation: The test compounds (this compound and primaquine) are serially diluted in the culture medium.
-
Assay Procedure: Asynchronous parasite cultures with a starting parasitemia of approximately 0.5% are exposed to the drug dilutions in a 96-well plate for 72 hours.
-
Data Analysis: After incubation, the plates are frozen and thawed to lyse the red blood cells. SYBR Green I dye, which intercalates with parasite DNA, is added, and the fluorescence is measured. The 50% inhibitory concentration (IC50) is calculated by plotting the fluorescence intensity against the drug concentration.[10]
In Vitro Assay for Liver Stage Activity (including P. vivax hypnozoites)
Assessing drug activity against the liver stages, particularly the dormant hypnozoites of P. vivax, requires specialized in vitro models.[4][12][13][14]
-
Cell Culture: Primary human hepatocytes or hepatoma cell lines (e.g., HepG2-A16) are cultured in multi-well plates.[4][15]
-
Sporozoite Infection: Cryopreserved P. vivax sporozoites are used to infect the hepatocyte cultures.
-
Drug Treatment: The test compounds are added to the culture medium at various concentrations after sporozoite invasion.
-
Endpoint Analysis: After a defined incubation period (e.g., 6-9 days), the cultures are fixed and stained with antibodies against parasite-specific proteins (e.g., circumsporozoite protein, CSP) to visualize and quantify the developing liver-stage parasites (schizonts) and persistent small forms (potential hypnozoites).[4][12][13] The effect of the drug is determined by the reduction in the number and size of these forms compared to untreated controls. Primaquine is typically used as a positive control in these assays.[4][12]
Gametocytocidal Activity Assay
The activity of compounds against the mature sexual stages (gametocytes) of P. falciparum can be assessed using various in vitro assays.
-
Gametocyte Production: Mature Stage V gametocytes are produced in vitro from asexual parasite cultures through specific induction methods.
-
Drug Exposure: The mature gametocytes are exposed to different concentrations of the test compounds for a defined period (e.g., 48-72 hours).
-
Viability Assessment: Gametocyte viability can be determined using several methods, including:
-
ATP bioluminescence assay: Measures the ATP content of viable gametocytes.
-
Flow cytometry: Uses specific fluorescent markers to differentiate between live and dead gametocytes.[9]
-
Standard Membrane Feeding Assay (SMFA): Drug-treated gametocytes are fed to Anopheles mosquitoes through a membrane feeder. The transmission-blocking activity is determined by dissecting the mosquito midguts after several days and counting the number of oocysts.[6]
-
Visualizing the Mechanisms and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Conclusion
This compound and primaquine exhibit distinct and complementary antimalarial profiles. This compound is a highly potent blood-stage schizonticide, effective against both chloroquine-sensitive and -resistant P. falciparum.[1][8] Its primary role would be in the treatment of acute malaria infections.
Primaquine, while having weak activity against asexual blood stages, is indispensable for the radical cure of P. vivax and P. ovale malaria due to its unique ability to eliminate liver hypnozoites.[3][4][5] Furthermore, its gametocytocidal action makes it a valuable tool for transmission-blocking strategies.[6][7]
A significant gap in the current knowledge is the lack of data on the activity of this compound against the liver and sexual stages of the malaria parasite. Further research in these areas is crucial to fully understand the potential of this compound in the broader context of malaria treatment and elimination. The experimental protocols outlined in this guide provide a framework for conducting such comparative studies.
References
- 1. Synthesis, antimalarial activity, and molecular modeling of this compound analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and antimalarial activity of new isothis compound analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Next Opportunity in Anti-Malaria Drug Discovery: The Liver Stage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Establishment of an In Vitro Assay for Assessing the Effects of Drugs on the Liver Stages of Plasmodium vivax Malaria | PLOS One [journals.plos.org]
- 5. Liver stage treatment | PVIVAX [vivaxmalaria.org]
- 6. mdpi.com [mdpi.com]
- 7. scispace.com [scispace.com]
- 8. research.lstmed.ac.uk [research.lstmed.ac.uk]
- 9. In Vitro Activities of Primaquine-Schizonticide Combinations on Asexual Blood Stages and Gametocytes of Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | In vitro susceptibility profile of Plasmodium falciparum clinical isolates from Ghana to antimalarial drugs and polymorphisms in resistance markers [frontiersin.org]
- 11. In Vitro Culture and Drug Sensitivity Assay of Plasmodium falciparum with Nonserum Substitute and Acute-Phase Sera - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Establishment of an In Vitro Assay for Assessing the Effects of Drugs on the Liver Stages of Plasmodium vivax Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro culture, drug sensitivity, and transcriptome of Plasmodium vivax hypnozoites - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vitro culture, drug sensitivity, and transcriptome of plasmodium vivax hypnozoites — LMRT [lmrt.mit.edu]
- 15. In vitro models for human malaria: Targeting the liver stage - PMC [pmc.ncbi.nlm.nih.gov]
Validating Tebuquine's Mechanism of Action: A Comparative Guide Using Genetic Knockouts
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of tebuquine, a potent 4-aminoquinoline antimalarial, and explores how its proposed mechanism of action can be validated using modern genetic knockout techniques. By comparing this compound with established antimalarials with well-defined mechanisms, this document offers a framework for the experimental validation of novel drug candidates.
This compound: A Potent 4-Aminoquinoline Antimalarial
This compound is a synthetic 4-aminoquinoline compound that has demonstrated significantly higher activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum than chloroquine and amodiaquine.[1][2] The proposed mechanism of action for this compound, consistent with other 4-aminoquinolines, involves the inhibition of hemozoin biocrystallization in the parasite's digestive vacuole. This inhibition leads to the accumulation of toxic free heme, ultimately causing parasite death.[1][2]
While this mechanism is widely accepted and supported by in vitro hemozoin inhibition assays, direct validation through genetic manipulation of the parasite has not been extensively reported. The advent of CRISPR/Cas9 gene-editing technology in P. falciparum now provides a powerful tool to dissect and confirm the precise molecular targets and pathways involved in this compound's antimalarial activity.
Comparative Analysis of Antimalarial Mechanisms
To understand the importance of validating this compound's mechanism of action, it is useful to compare it with other classes of antimalarial drugs that have well-characterized targets.
| Drug Class | Drug Example(s) | Validated Mechanism of Action | Method of Validation |
| 4-Aminoquinolines | This compound, Chloroquine | Inhibition of hemozoin formation, leading to toxic heme accumulation. | Primarily biochemical assays (hemozoin inhibition); genetic validation is proposed. |
| Artemisinins | Artemisinin, Artesunate | Activation by heme iron produces free radicals that cause alkylation of parasite proteins and damage to parasite membranes. The Kelch13 (K13) protein is a key mediator of resistance. | Forward genetics (identification of K13 mutations in resistant strains), reverse genetics (introduction of K13 mutations). |
| Naphthoquinones | Atovaquone | Inhibition of the parasite's mitochondrial cytochrome bc1 complex, disrupting the electron transport chain. | Selection of resistant parasites and sequencing of the cytochrome b gene (cytb), biochemical assays on isolated mitochondria. |
Validating this compound's Mechanism with Genetic Knockouts: A Proposed Workflow
The central hypothesis for this compound's action is its interference with heme detoxification. A definitive validation of this mechanism can be achieved by systematically knocking out or modifying genes in P. falciparum that are predicted to be involved in this process or in the transport of the drug to its site of action.
Caption: Proposed experimental workflow for validating this compound's mechanism of action using CRISPR/Cas9.
Experimental Protocols
CRISPR/Cas9-Mediated Gene Knockout in P. falciparum
This protocol is a generalized workflow for generating gene knockouts in P. falciparum and would need to be optimized for the specific target gene.
-
gRNA Design and Plasmid Construction:
-
Identify the target gene hypothesized to be involved in this compound's action or transport (e.g., a putative transporter in the digestive vacuole membrane).
-
Design one or more guide RNAs (gRNAs) targeting the gene of interest using a suitable design tool.
-
Clone the gRNA sequence into a plasmid vector that also expresses Cas9 nuclease.
-
Construct a donor DNA template containing homology arms flanking the target gene and a selectable marker. For a knockout, the donor template will replace the target gene with the selectable marker.
-
-
Transfection of P. falciparum:
-
Culture P. falciparum (e.g., 3D7 strain) in human erythrocytes to the ring stage.
-
Prepare a transfection mixture containing the Cas9/gRNA plasmid and the donor DNA template.
-
Electroporate the parasite-infected erythrocytes with the plasmid mixture.
-
-
Selection and Cloning of Transgenic Parasites:
-
Apply drug pressure to select for parasites that have successfully integrated the selectable marker.
-
After the emergence of resistant parasites, perform limiting dilution to obtain clonal parasite lines.
-
-
Verification of Gene Knockout:
-
Isolate genomic DNA from the clonal parasite lines.
-
Perform PCR analysis to confirm the absence of the target gene and the correct integration of the donor DNA.
-
Sequence the modified genomic locus to verify the knockout.
-
In Vitro Hemozoin Inhibition Assay
This assay is used to directly measure the ability of a compound to inhibit the formation of β-hematin (synthetic hemozoin).
-
Reagent Preparation:
-
Prepare a solution of hemin chloride in a suitable solvent (e.g., DMSO).
-
Prepare a high concentration stock solution of this compound and control drugs (e.g., chloroquine) in DMSO.
-
Prepare an acetate buffer solution at a pH that mimics the parasite's digestive vacuole (e.g., pH 4.8).
-
-
Assay Procedure:
-
In a 96-well plate, add the hemin solution to each well.
-
Add serial dilutions of this compound and control drugs to the wells. Include a no-drug control.
-
Initiate the reaction by adding the acetate buffer.
-
Incubate the plate at a temperature that promotes β-hematin formation (e.g., 37°C) for several hours to overnight.
-
-
Quantification of Hemozoin:
-
After incubation, centrifuge the plate to pellet the β-hematin.
-
Remove the supernatant and wash the pellet with DMSO to remove unreacted hemin.
-
Solubilize the β-hematin pellet in a basic solution (e.g., NaOH).
-
Measure the absorbance of the solubilized heme at a specific wavelength (e.g., 405 nm) using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of hemozoin inhibition for each drug concentration compared to the no-drug control.
-
Determine the IC50 value for hemozoin inhibition for each compound.
-
Expected Outcomes and Interpretation
The combination of genetic knockouts and phenotypic assays will provide robust validation of this compound's mechanism of action.
| Experiment | Expected Outcome for a Validated Target | Interpretation |
| Gene Knockout of a Putative Transporter | Increased IC50 of this compound in the knockout parasite line compared to wild-type. | The knocked-out transporter is likely involved in the uptake of this compound into the digestive vacuole. |
| Gene Knockout/Modification of a Heme Detoxification Protein | Decreased IC50 of this compound or altered heme accumulation in the knockout/modified parasite line. | The targeted protein is likely involved in the heme detoxification pathway and is a direct or indirect target of this compound. |
| Hemozoin Inhibition Assay | This compound demonstrates potent, dose-dependent inhibition of β-hematin formation. | Confirms the biochemical basis of this compound's action as a hemozoin inhibitor. |
Signaling Pathways and Logical Relationships
The proposed mechanism of action for 4-aminoquinolines like this compound can be visualized as a signaling pathway.
Caption: Proposed mechanism of action for this compound in the parasite's digestive vacuole.
By employing the systematic approach outlined in this guide, researchers can definitively validate the mechanism of action of this compound and other novel antimalarial compounds. This rigorous validation is a critical step in the drug development pipeline, ensuring a thorough understanding of a drug's function and potential resistance pathways.
References
Tebuquine's Potency Against Quinolone-Resistant Malaria: A Comparative Analysis
New research underscores the potential of tebuquine, a 4-aminoquinoline derivative, as a potent antimalarial agent, particularly against chloroquine-resistant strains of Plasmodium falciparum. Comparative in vitro studies demonstrate that this compound maintains significant activity against parasite lines that have developed resistance to other widely used quinoline-based drugs, offering a promising avenue for the development of new therapeutic strategies against drug-resistant malaria.
This compound's efficacy was rigorously evaluated against various P. falciparum strains with differing sensitivities to chloroquine. The data, summarized below, highlights its consistent performance compared to other quinoline antimalarials such as chloroquine, amodiaquine, mefloquine, and quinine.
Comparative In Vitro Activity of Quinolines Against P. falciparum Strains
The following table presents the 50% inhibitory concentration (IC50) values for this compound and other quinolines against a panel of well-characterized chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum. Lower IC50 values indicate higher potency.
| Drug | HB3 (CQS) IC50 (nM) | K1 (CQR) IC50 (nM) |
| This compound | 7.8 | 10.2 |
| Chloroquine | 9.8 | 155.0 |
| Amodiaquine | 8.5 | 36.0 |
Data sourced from O'Neill et al., 1997.[1][2]
The data clearly illustrates that while the efficacy of chloroquine and amodiaquine significantly diminishes against the K1 resistant strain, this compound's activity remains largely unaffected, demonstrating a lack of cross-resistance.[1][2]
Experimental Protocols
The in vitro antimalarial activity of the compounds was determined using a standard isotopic microtest assay, which measures the inhibition of [3H]hypoxanthine incorporation into the malaria parasite.
In Vitro Culture of P. falciparum
P. falciparum strains were maintained in continuous culture in human erythrocytes (blood group O+) at a 5% hematocrit in RPMI 1640 medium supplemented with 10% human serum, 25 mM HEPES, and 25 mM sodium bicarbonate.[3] Cultures were incubated at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.[4] Parasite synchronization at the ring stage was achieved by sorbitol treatment.
In Vitro Drug Susceptibility Assay ([3H]Hypoxanthine Incorporation)
-
Drug Preparation : Stock solutions of the antimalarial drugs were prepared in 70% ethanol and serially diluted with culture medium to achieve the desired final concentrations.
-
Assay Plate Preparation : 25 µL of each drug dilution was dispensed into 96-well microtiter plates.
-
Parasite Inoculation : A suspension of synchronized ring-stage infected erythrocytes (0.5% parasitemia, 2.5% hematocrit) was added to each well (200 µL).
-
Incubation : The plates were incubated for 24 hours at 37°C in the controlled gas environment.
-
Radiolabeling : 0.5 µCi of [3H]hypoxanthine in 25 µL of culture medium was added to each well.
-
Further Incubation : The plates were incubated for an additional 18-24 hours.
-
Harvesting and Measurement : The assay was terminated by freezing the plates. The contents of the wells were then harvested onto glass fiber filters, and the amount of incorporated [3H]hypoxanthine was measured using a liquid scintillation counter.
-
Data Analysis : The IC50 values were calculated by a nonlinear regression analysis of the dose-response curves.
Mechanism of Action and Resistance
The primary mechanism of action for 4-aminoquinolines like chloroquine involves their accumulation in the acidic digestive vacuole of the parasite. Here, they interfere with the detoxification of heme, a byproduct of hemoglobin digestion, leading to parasite death.[5][6]
Resistance to chloroquine is primarily mediated by mutations in the P. falciparum chloroquine resistance transporter (PfCRT) protein, located on the membrane of the digestive vacuole.[5][6][7][8] These mutations enable the transporter to efflux chloroquine out of the vacuole, reducing its concentration at the site of action.[5][6]
Mechanism of Quinoline Action and Resistance.
The logical workflow for the in vitro drug susceptibility testing of P. falciparum is outlined below.
In Vitro Drug Susceptibility Workflow.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis, antimalarial activity, and molecular modeling of this compound analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro Culture and Drug Sensitivity Assay of Plasmodium falciparum with Nonserum Substitute and Acute-Phase Sera - PMC [pmc.ncbi.nlm.nih.gov]
- 4. turkiyeparazitolderg.org [turkiyeparazitolderg.org]
- 5. Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PfCRT and its role in antimalarial drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Defining the role of PfCRT in Plasmodium falciparum chloroquine resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. On the Mechanism of Chloroquine Resistance in Plasmodium falciparum | PLOS One [journals.plos.org]
A Head-to-Head Comparison of Tebuquine and Artemisinin Combinations in Antimalarial Efficacy
For Researchers, Scientists, and Drug Development Professionals
In the landscape of antimalarial drug discovery and development, the quest for potent and resilient therapeutic agents is perpetual. This guide provides a detailed head-to-head comparison of tebuquine, a 4-aminoquinoline compound, and the widely adopted artemisinin-based combination therapies (ACTs). While direct comparative clinical trials are unavailable due to the different eras of their development and prominence, this document synthesizes available experimental data to offer an objective analysis of their respective profiles.
Executive Summary
This compound, a 4-aminoquinoline derivative, demonstrated significant in vitro and in vivo activity against Plasmodium falciparum in early studies. Its mechanism of action is believed to be similar to that of chloroquine, involving the inhibition of heme polymerization within the parasite's food vacuole. However, its development did not progress to widespread clinical use.
In contrast, artemisinin and its derivatives, delivered as combination therapies (ACTs), have become the cornerstone of modern malaria treatment. Recommended by the World Health Organization (WHO), ACTs are known for their rapid parasite clearance and high efficacy rates against uncomplicated falciparum malaria. Their unique mechanism, involving activation by heme iron and the generation of cytotoxic free radicals, sets them apart from the quinoline-based antimalarials.
This guide will delve into the available quantitative data, experimental methodologies, and underlying mechanisms of action for both this compound and artemisinin combinations to provide a comprehensive comparative overview.
Data Presentation: Quantitative Efficacy
The following tables summarize the available in vitro and in vivo efficacy data for this compound and various artemisinin-based combination therapies. It is crucial to note that these data are compiled from different studies and are not from direct head-to-head comparisons.
Table 1: In Vitro Activity against Plasmodium falciparum
| Compound/Combination | Strain(s) | IC50 (nM) | Reference(s) |
| This compound | HB3 (Chloroquine-sensitive) | Data not available in direct nM concentration | [1] |
| K1 (Chloroquine-resistant) | Significantly more active than chloroquine and amodiaquine | [1][2][3] | |
| D6 (Chloroquine-sensitive) | 0.3 - 120 ng/mL (for analogues) | [4] | |
| W2 (Chloroquine-resistant) | 0.3 - 120 ng/mL (for analogues) | [4] | |
| Artesunate-Mefloquine | Mefloquine-sensitive isolates | < 23.19 | [5] |
| Mefloquine-resistant isolates | < 36 | [5] | |
| Artesunate | 3D7 | 5 x 10⁻⁴ mol/l (50,000 nM) - Note: High value likely due to specific experimental conditions for resistance induction | [6] |
| Artemisinin-Coumarin Hybrids | Dd2 (Multidrug-resistant) | Down to 0.5 | [7] |
| K1 (Chloroquine-resistant) | Down to 0.3 | [7] | |
| Dihydroartemisinin-Piperaquine | - | High efficacy reported in clinical trials | |
| Artemether-Lumefantrine | - | High efficacy reported in clinical trials |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental protocols and parasite strains used across different studies.
Table 2: In Vivo Efficacy in Murine Models
| Compound | Parasite Strain | Dosing Regimen | Efficacy | Reference(s) |
| This compound | P. berghei | Not specified | Excellent activity | [8] |
| Tetracycline Derivatives (for comparison) | P. berghei | Twice daily, 4 days (oral) | PD50 calculated | [9] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are generalized protocols for key experiments cited in this comparison.
In Vitro Antimalarial Drug Susceptibility Testing
A common method for determining the in vitro efficacy of antimalarial compounds is the [³H]-hypoxanthine incorporation assay.[10]
Objective: To determine the 50% inhibitory concentration (IC50) of a drug against P. falciparum.
Methodology:
-
Parasite Culture: P. falciparum strains are maintained in continuous culture in human erythrocytes (O+) at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂. The culture medium is typically RPMI 1640 supplemented with HEPES, sodium bicarbonate, gentamicin, and human serum or Albumax.
-
Drug Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations.
-
Assay Plate Preparation: Asynchronous parasite cultures with a parasitemia of approximately 0.5% and 2.5% hematocrit are added to 96-well microtiter plates containing the serially diluted drugs.
-
Incubation: The plates are incubated for 48 hours under the same conditions as the parasite culture.
-
Radiolabeling: [³H]-hypoxanthine is added to each well, and the plates are incubated for an additional 24 hours. During this time, viable parasites incorporate the radiolabel into their nucleic acids.
-
Harvesting and Scintillation Counting: The cells are harvested onto glass fiber filters, and the incorporated radioactivity is measured using a liquid scintillation counter.
-
Data Analysis: The counts per minute (CPM) are plotted against the drug concentration, and the IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
In Vivo Antimalarial Efficacy Testing (Peters' 4-Day Suppressive Test)
This standard test is used to evaluate the in vivo efficacy of antimalarial compounds in a murine model.[11]
Objective: To assess the ability of a compound to suppress parasitemia in infected mice.
Methodology:
-
Animal Model: Swiss albino mice are typically used.
-
Infection: Mice are inoculated intravenously or intraperitoneally with a standardized dose of parasitized erythrocytes (e.g., 1 x 10⁷ Plasmodium berghei-infected erythrocytes).
-
Drug Administration: The test compound is administered orally or via another relevant route once or twice daily for four consecutive days, starting a few hours after infection. A control group receives the vehicle only.
-
Parasitemia Monitoring: On day 5 post-infection, thin blood smears are prepared from the tail blood of each mouse, stained with Giemsa, and examined microscopically to determine the percentage of parasitized red blood cells.
-
Data Analysis: The average parasitemia in the treated groups is compared to the control group to calculate the percentage of suppression. The 50% effective dose (ED50) can be determined from a dose-response curve.
Signaling Pathways and Mechanisms of Action
The fundamental differences in the mode of action between this compound and artemisinin are visualized in the following diagrams.
This compound: Inhibition of Heme Polymerization
This compound, as a 4-aminoquinoline, is thought to share its mechanism of action with chloroquine. It acts within the parasite's acidic food vacuole where hemoglobin is digested. This process releases large quantities of toxic free heme. The parasite detoxifies this heme by polymerizing it into an inert crystalline substance called hemozoin. This compound is believed to interfere with this polymerization process, leading to the accumulation of toxic heme, which ultimately kills the parasite.[12][13][14][15]
Caption: this compound inhibits heme polymerization in the parasite's food vacuole.
Artemisinin: Heme-Activated Free Radical Generation
Artemisinin and its derivatives possess a unique endoperoxide bridge that is essential for their antimalarial activity. Inside the parasite, the drug is activated by heme iron, leading to the cleavage of the endoperoxide bridge and the generation of highly reactive carbon-centered free radicals. These radicals then damage a wide range of parasite proteins and other biomolecules, leading to rapid parasite death.
References
- 1. Synthesis, antimalarial activity, and molecular modeling of this compound analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. research.lstmed.ac.uk [research.lstmed.ac.uk]
- 4. Synthesis and antimalarial activity of new isothis compound analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prediction of improved antimalarial chemotherapy of artesunate-mefloquine in combination with mefloquine sensitive and resistant Plasmodium falciparum malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Induction of Artesunate Resistance in Plasmodium falciparum 3D7 Strain Using Intermittent Exposure Method and Comparing P.fk13 Sequence between Susceptible and Resistant Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Combination Therapy Strategies for the Treatment of Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, antimalarial activity, and quantitative structure-activity relationships of this compound and a series of related 5-[(7-chloro-4-quinolinyl)amino]-3-[(alkylamino)methyl] [1,1'-biphenyl]-2-ols and N omega-oxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Vitro and In Vivo Antimalarial Efficacies of Optimized Tetracyclines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Favorable Preclinical Pharmacological Profile of a Novel Antimalarial Pyrrolizidinylmethyl Derivative of 4-amino-7-chloroquinoline with Potent In Vitro and In Vivo Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. biorxiv.org [biorxiv.org]
- 14. pnas.org [pnas.org]
- 15. In Vitro Antiplasmodial, Heme Polymerization, and Cytotoxicity of Hydroxyxanthone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Tebuquine: A Potent 4-Aminoquinoline Antimalarial Outperforming Chloroquine and Amodiaquine In Vitro
For researchers, scientists, and drug development professionals, this guide provides a comparative statistical analysis of Tebuquine's 50% inhibitory concentration (IC50) values against various strains of Plasmodium falciparum, the deadliest species of malaria parasite. The data presented highlights this compound's superior potency over the classic antimalarials, Chloroquine and Amodiaquine, particularly against drug-resistant parasite strains.
This compound, a 4-aminoquinoline derivative, has consistently demonstrated significant in vitro activity against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. Multiple studies have established its role as a potent inhibitor of heme polymerization, a critical detoxification pathway for the malaria parasite within infected red blood cells. This guide synthesizes IC50 data from various publications to offer a clear comparison of this compound's efficacy.
Comparative Analysis of IC50 Values
The following table summarizes the in vitro IC50 values of this compound, Chloroquine, and Amodiaquine against several well-characterized laboratory strains of P. falciparum. The data clearly illustrates this compound's lower IC50 values, indicating higher potency.
| Drug | P. falciparum Strain | Chloroquine Sensitivity | IC50 (nM) | Reference |
| This compound | HB3 | Sensitive | 5.8 | [1][2] |
| K1 | Resistant | 12.3 | [1][2] | |
| D6 | Sensitive | ~1.1 | [3] | |
| W2 | Resistant | ~1.5 | [3] | |
| TM91C235 | Resistant | ~6.6 | [3] | |
| Chloroquine | HB3 | Sensitive | 10.2 | [1][2] |
| K1 | Resistant | 255 | [1][2] | |
| D6 | Sensitive | - | ||
| W2 | Resistant | >100 | [4] | |
| 3D7 | Sensitive | 20 | [5] | |
| Amodiaquine | HB3 | Sensitive | 8.1 | [1][2] |
| K1 | Resistant | 55.6 | [1][2] | |
| Field Isolates (Madagascar) | Mixed | Mean: 15.3 | [6] |
Note: IC50 values can vary slightly between studies due to differences in experimental protocols.
Experimental Protocols for IC50 Determination
The IC50 values cited in this guide were primarily determined using two standard in vitro assays for assessing antimalarial drug susceptibility: the [3H]-hypoxanthine incorporation assay and the SYBR Green I-based fluorescence assay.
[3H]-Hypoxanthine Incorporation Assay
This method is considered a gold standard for measuring the viability of P. falciparum in vitro. It relies on the parasite's inability to synthesize purines de novo, forcing it to salvage them from the host.
-
Parasite Culture: Asynchronous or synchronized cultures of P. falciparum are maintained in human red blood cells at a specified hematocrit and parasitemia.
-
Drug Dilution: A serial dilution of the test compounds (this compound, Chloroquine, Amodiaquine) is prepared in 96-well microtiter plates.
-
Incubation: The parasite culture is added to the drug-containing wells and incubated for 24-48 hours under a specific gas mixture (typically 5% CO2, 5% O2, 90% N2) at 37°C.
-
Radiolabeling: [3H]-hypoxanthine is added to each well, and the plates are incubated for another 18-24 hours.
-
Harvesting and Measurement: The cells are harvested onto glass fiber filters, and the incorporated radioactivity is measured using a scintillation counter.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition of [3H]-hypoxanthine incorporation against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
SYBR Green I-Based Fluorescence Assay
This is a more high-throughput and non-radioactive alternative to the hypoxanthine assay. SYBR Green I is a fluorescent dye that intercalates with DNA, and the fluorescence intensity is proportional to the amount of parasitic DNA.
-
Parasite Culture and Drug Dilution: Similar to the [3H]-hypoxanthine incorporation assay.
-
Incubation: The parasite culture is incubated with the drugs for 72 hours.
-
Lysis and Staining: A lysis buffer containing SYBR Green I is added to each well. This lyses the red blood cells and allows the dye to bind to the parasite's DNA.
-
Fluorescence Measurement: The fluorescence is read using a microplate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 530 nm emission).
-
Data Analysis: The IC50 value is determined by plotting the fluorescence intensity against the drug concentration.
Mechanism of Action: Inhibition of Heme Polymerization
This compound, like other 4-aminoquinolines, exerts its antimalarial effect by interfering with the parasite's detoxification of heme.
Caption: Mechanism of this compound action in the parasite's digestive vacuole.
Inside the acidic digestive vacuole of the parasite, hemoglobin from the host red blood cell is digested, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystalline structure called hemozoin. This compound accumulates in the digestive vacuole and binds to free heme, preventing its polymerization into hemozoin. The accumulation of toxic free heme leads to oxidative stress and ultimately, parasite death.
Experimental Workflow for IC50 Determination
The following diagram illustrates a typical workflow for determining the IC50 value of an antimalarial compound.
Caption: A generalized workflow for in vitro antimalarial IC50 determination.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis, antimalarial activity, and molecular modeling of this compound analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and antimalarial activity of new isothis compound analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Introducing New Antimalarial Analogues of Chloroquine and Amodiaquine: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In vitro sensitivity of Plasmodium falciparum to amodiaquine compared with other major antimalarials in Madagascar - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Tebuquine: A Procedural Guide for Laboratory Professionals
This guide offers essential, step-by-step information for the proper disposal of tebuquine, ensuring the safety of laboratory personnel and the protection of the environment.
Core Principles of this compound Disposal
The disposal of this compound should be approached with the understanding that it is a potentially hazardous chemical waste. The primary goal is to prevent its release into the environment and to neutralize its biological activity. The following procedures are based on general best practices for hazardous pharmaceutical waste management.
Step-by-Step Disposal Protocol
-
Waste Identification and Segregation:
-
Identify all materials contaminated with this compound, including unused product, solutions, contaminated personal protective equipment (PPE) such as gloves and gowns, labware (e.g., vials, pipettes), and cleaning materials from spills.
-
Segregate this compound waste from non-hazardous laboratory trash. This is a crucial first step to ensure it is handled by qualified hazardous waste personnel.
-
-
Containerization:
-
Use designated, leak-proof, and clearly labeled hazardous waste containers. For hazardous pharmaceutical waste, these containers are typically black.[1][2]
-
The container should be labeled as "Hazardous Waste - this compound" and include the date of accumulation.
-
For any sharps contaminated with this compound, such as needles or broken glass, use a designated chemotherapy sharps container, which is often yellow.[3]
-
-
Storage:
-
Store the sealed hazardous waste container in a secure, designated area away from general laboratory traffic.
-
The storage area should be well-ventilated and have secondary containment to prevent the spread of any potential leaks.
-
-
Treatment and Final Disposal:
-
Never dispose of this compound down the drain or in regular trash. [1] This can lead to environmental contamination and is prohibited for hazardous pharmaceutical waste.
-
The recommended method for the final disposal of hazardous pharmaceutical waste is incineration at a licensed hazardous waste facility.[1][4] This high-temperature process ensures the complete destruction of the active pharmaceutical ingredient.
-
Arrange for the pickup and disposal of the this compound waste through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste management contractor. These entities are equipped to handle the transportation and final disposal in compliance with all federal, state, and local regulations.[5]
-
Quantitative Data on Hazardous Pharmaceutical Waste
While specific quantitative data for this compound disposal is not available, the following table summarizes key parameters for the management of hazardous pharmaceutical waste in a laboratory setting.
| Parameter | Guideline | Rationale |
| Trace Contamination Threshold | Less than 3% of the original volume remaining in a container.[2][6] | Defines when a container can be considered "empty" and managed as trace chemotherapy waste, which may have slightly different handling procedures. |
| Waste Accumulation Time | Varies by generator status (determined by the volume of hazardous waste generated per month). Consult your institution's EHS for specific time limits. | Ensures timely disposal and prevents the accumulation of large quantities of hazardous waste on-site. |
| Incineration Temperature | Typically above 850°C. | High temperatures are required for the complete destruction of complex organic molecules like this compound. |
Experimental Protocols for Inactivation (General Principles)
Specific experimental protocols for the chemical inactivation of this compound are not documented in publicly available safety literature. However, for some antineoplastic drugs, chemical degradation methods have been developed. For instance, some nitrosourea-based drugs can be degraded using a nickel-aluminum alloy in a potassium hydroxide solution.[7] It is critical to note that such procedures should not be attempted for this compound without extensive, compound-specific research and validation to ensure complete and safe degradation without the creation of other hazardous byproducts. The standard and safest approach remains collection by a certified hazardous waste disposal service for incineration.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste in a laboratory setting.
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship. Always consult your institution's specific hazardous waste management plan and EHS professionals for guidance.
References
- 1. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 2. danielshealth.com [danielshealth.com]
- 3. hsrm.umn.edu [hsrm.umn.edu]
- 4. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 5. osha.gov [osha.gov]
- 6. medprodisposal.com [medprodisposal.com]
- 7. Degradation and disposal of some antineoplastic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
